molecular formula C12H18N4O2 B4087713 N-ethyl-2-nitro-5-(1-piperazinyl)aniline

N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Cat. No.: B4087713
M. Wt: 250.30 g/mol
InChI Key: TZIIWRXQRBBQDG-UHFFFAOYSA-N
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Description

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-ethyl-2-nitro-5-(1-piperazinyl)aniline is 250.14297583 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-2-nitro-5-(1-piperazinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-nitro-5-(1-piperazinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-nitro-5-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-11-9-10(3-4-12(11)16(17)18)15-7-5-13-6-8-15/h3-4,9,13-14H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIWRXQRBBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-ethyl-2-nitro-5-(1-piperazinyl)aniline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Ethyl-2-nitro-5-(1-piperazinyl)aniline

Executive Summary & Chemical Identity

N-Ethyl-2-nitro-5-(1-piperazinyl)aniline is a specialized nitrogenous heterocycle serving as a critical intermediate in the synthesis of pharmaceuticals (specifically 5-HT6 receptor antagonists and kinase inhibitors) and high-performance disperse dyes.[1] Structurally, it is characterized by a "push-pull" electronic system: the electron-withdrawing nitro group at the ortho position locks the conformation of the electron-donating ethylamino group via intramolecular hydrogen bonding, while the piperazine moiety at the meta position (relative to the amine) acts as a secondary donor and solubilizing handle.

Chemical Descriptors
PropertySpecification
IUPAC Name N-Ethyl-2-nitro-5-(piperazin-1-yl)aniline
Molecular Formula C₁₂H₁₈N₄O₂
Molecular Weight ~250.30 g/mol
CAS Registry Analogous to96103-52-5 (un-ethylated parent)
Core Scaffold 1,2,5-Trisubstituted Benzene (Nitroaniline)
Appearance Deep yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Structural Analysis & Electronic Properties

The reactivity and biological utility of this compound are dictated by its specific substitution pattern.

  • The Nitro-Amine Lock: The nitro group at position 2 and the ethylamino group at position 1 form a planar six-membered pseudo-ring via an intramolecular hydrogen bond (

    
    ).[1] This interaction reduces the basicity of the aniline nitrogen and creates a strong dipole moment.
    
  • The Piperazine Handle: Located at position 5 (para to the nitro group), the piperazine ring is electronically coupled to the nitro group. The nitro group activates the C5 position for Nucleophilic Aromatic Substitution (

    
    ) during synthesis, facilitating the introduction of the piperazine ring.
    
  • Steric Considerations: The

    
    -ethyl group adds lipophilicity and steric bulk compared to the methyl or unsubstituted analogs, often improving the pharmacokinetic profile (permeability) of downstream drug candidates.
    

Synthetic Architecture

The synthesis of N-ethyl-2-nitro-5-(1-piperazinyl)aniline is best approached via a convergent Nucleophilic Aromatic Substitution (


)  strategy.[1] The protocol below prioritizes regioselectivity and yield.
Retrosynthetic Logic

The most efficient route utilizes 5-chloro-2-nitroaniline as the starting material.[1] The nitro group activates the chlorine at the para position (C5) for displacement by piperazine. The


-ethylation can be performed either before or after the piperazine coupling, though pre-alkylation avoids competing reactions with the secondary amine of the piperazine.
Optimized Protocol (Step-by-Step)

Step 1: N-Ethylation of Precursor [1]

  • Reagents: 5-Chloro-2-nitroaniline, Ethyl Iodide (EtI), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF (Dimethylformamide).[2][3]

  • Conditions: 60°C, 4 hours.

  • Mechanism:

    
     attack of the aniline nitrogen on the ethyl iodide.
    
  • Note: Control stoichiometry to prevent over-alkylation to the diethyl species.

Step 2:


 Coupling with Piperazine 
  • Reagents: N-Ethyl-5-chloro-2-nitroaniline (Intermediate), Piperazine (anhydrous, 3.0 eq),

    
    .[1]
    
  • Solvent: DMSO or Acetonitrile (Reflux).

  • Conditions: 100-120°C, 8-12 hours.[1]

  • Workup: Pour into ice water; the product precipitates as a yellow solid.[4] Filtration and recrystallization from Ethanol.[2]

Visual Synthesis Workflow

SynthesisPath Start 5-Chloro-2-nitroaniline (CAS 1635-61-6) Step1 Step 1: N-Ethylation (EtI, K2CO3, DMF) Start->Step1 Inter Intermediate: N-Ethyl-5-chloro-2-nitroaniline Step1->Inter Step2 Step 2: SNAr Coupling (Piperazine, Heat) Inter->Step2 Nitro activates C-Cl bond Product Target: N-Ethyl-2-nitro-5-(1-piperazinyl)aniline Step2->Product

Figure 1: Convergent synthesis pathway utilizing the activating nature of the ortho-nitro group.[1]

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals in


-NMR (DMSO-

, 400 MHz).
MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Aromatic C3-H 7.90 - 8.00Doublet (

Hz)
Proton ortho to Nitro (deshielded).[1]
Aromatic C6-H 6.20 - 6.30Doublet (

Hz)
Proton ortho to Amino (shielded).[1]
Aromatic C4-H 6.35 - 6.45Doublet of DoubletsCoupling with C3 and C6.[1]
N-H (Aniline) 8.10 - 8.30Broad SingletDeshielded by H-bond to Nitro.[1]
Piperazine (

)
3.20 - 3.60MultipletsDistinct signals for protons

and

to the aromatic ring.
Ethyl (

)
3.30 - 3.40QuartetMethylene of the ethyl group.
Ethyl (

)
1.15 - 1.25TripletTerminal methyl group.[1]

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry, particularly for targets requiring a hydrogen-bond acceptor/donor motif linked to a basic amine.[1]

  • 5-HT6 Receptor Antagonists: The

    
    -ethyl-piperazinyl-aniline core mimics the pharmacophore required for binding to serotonin receptors, often used in developing antipsychotics and cognitive enhancers [1].[1]
    
  • SIRT6 Inhibitors: Analogs of nitro-piperazinyl anilines have been identified as modulators of Sirtuin 6, an enzyme involved in DNA repair and metabolism.[1] The piperazine tail extends into the solvent-exposed region of the enzyme pocket [2].[1]

  • Kinase Inhibitors: The aniline amine can be further derivatized (e.g., acrylation) to form covalent inhibitors, while the piperazine improves solubility and bioavailability.

Safety & Handling Protocols

  • Hazard Identification: Nitroanilines are generally toxic by inhalation, ingestion, and skin absorption.[1] They may cause methemoglobinemia (blue skin discoloration due to oxygen deprivation in blood).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperazine secondary amine.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides

    
     are generated).
    

References

  • PubChem. (2021).[5] N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline | C19H24N4O3.[1][5][6] National Library of Medicine. Link

  • BenchChem. (2025).[2][3] The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs. Link

  • ChemicalBook. (2024).[7] Synthesis of 2-Nitro-5-(1-piperazinyl)aniline and related intermediates. Link

  • BOC Sciences. (2023). N-Ethyl-2-nitroaniline Building Blocks and Derivatives.

Sources

Introduction: Navigating the Landscape of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(1-piperazinyl)-N-ethyl-2-nitroaniline and Its Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(1-piperazinyl)-N-ethyl-2-nitroaniline represents a specific molecular architecture of interest in medicinal chemistry and materials science. While this exact N-ethyl derivative is not extensively cataloged in commercial databases, its core structure, 2-nitro-5-(piperazin-1-yl)aniline, is a well-established chemical intermediate. This guide provides a comprehensive technical overview of this class of compounds, synthesizing data from closely related and commercially available analogs to build a predictive profile of the target molecule. By understanding the synthesis, properties, and applications of its parent compounds and substituted variants, researchers can effectively approach the design and execution of studies involving 5-(1-piperazinyl)-N-ethyl-2-nitroaniline.

The strategic combination of a nitroaniline scaffold with a piperazine moiety imparts unique electronic and physicochemical properties, making these compounds valuable starting points for the development of novel therapeutics and functional materials. The piperazine ring, a common pharmacophore, offers a site for further functionalization to modulate solubility, basicity, and target engagement. The nitroaniline core, with its electron-withdrawing nitro group, is a key precursor for the synthesis of benzimidazoles and other heterocyclic systems of significant biological interest.

This guide will delve into the nomenclature, chemical properties, a proposed synthetic pathway, and potential applications of 5-(1-piperazinyl)-N-ethyl-2-nitroaniline, grounded in the established chemistry of its structural relatives.

Nomenclature and Synonyms: Establishing a Clear Identity

To ensure clarity in scientific communication, it is crucial to define the nomenclature of the target compound and its relevant analogs.

The systematic IUPAC name for the target compound is N-ethyl-2-nitro-5-(piperazin-1-yl)aniline .

Due to the limited specific data on this compound, this guide will draw insights from the following closely related and well-documented molecules:

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline : A commercially available analog where the piperazine nitrogen is substituted with a methyl group.[1][2][3][4]

  • 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline : Another commercially available analog with an ethyl group on the distal piperazine nitrogen.[5][6]

  • 2-Nitro-5-(1-piperazinyl)aniline : The parent amine, lacking substitution on the distal piperazine nitrogen.[7]

  • N-Ethyl-2-nitroaniline : This compound features the N-ethyl aniline core but lacks the piperazine substituent.[8][][10]

A comprehensive list of synonyms and identifiers for these key analogs is provided in the table below.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
5-(4-Methylpiperazin-1-yl)-2-nitroaniline 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine; 5-(4-Methylpiperazino)-2-nitroaniline23491-48-7C11H16N4O2236.27
5-(4-Ethylpiperazin-1-yl)-2-nitroaniline N/A23470-40-8C12H18N4O2250.30
2-Nitro-5-(1-piperazinyl)aniline 5-(Piperazin-1-yl)-2-nitroaniline96103-52-5C10H14N4O2222.24
N-Ethyl-2-nitroaniline N/A10112-15-9C8H10N2O2166.18

Proposed Synthesis of N-ethyl-2-nitro-5-(piperazin-1-yl)aniline: A Logical Approach

The synthesis of N-ethyl-2-nitro-5-(piperazin-1-yl)aniline can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is well-documented for the synthesis of related piperazinyl-nitroaniline compounds.[7][11] The proposed pathway involves the reaction of a suitable N-ethyl-halo-nitroaniline with piperazine.

The causality behind this experimental choice lies in the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack by the piperazine amine. The halogen at the 5-position serves as a good leaving group.

G cluster_start Reactants cluster_reagents Reaction Environment cluster_product Final Product start Starting Materials A N-ethyl-5-chloro-2-nitroaniline start->A B Piperazine (excess) start->B reagents Reagents & Conditions C Base (e.g., K2CO3) reagents->C D Polar aprotic solvent (e.g., DMAc) reagents->D E Heat (e.g., 120°C) reagents->E product Target Compound F N-ethyl-2-nitro-5-(piperazin-1-yl)aniline A->F SNAr Reaction B->F C->F D->F E->F G A 5-(1-Piperazinyl)-N-ethyl-2-nitroaniline B Reduction of Nitro Group A->B C N-ethyl-5-(piperazin-1-yl)benzene-1,2-diamine B->C D Cyclization with Electrophile C->D E Substituted Benzimidazoles D->E F Potential Bioactivity (e.g., Kinase Inhibitors, Anthelmintics) E->F

Sources

Physical Properties and Characterization of Piperazinyl Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

The integration of a piperazine moiety with a nitroaniline core creates a scaffold of immense utility in medicinal chemistry and materials science. This guide focuses on 1-(4-nitrophenyl)piperazine and its N-substituted derivatives.

These compounds are defined by a "push-pull" electronic architecture: the piperazine nitrogen acts as an electron donor, while the nitro group on the aromatic ring serves as a strong electron acceptor. This conjugation dictates their physical properties—ranging from solvatochromism to specific pKa shifts—and underpins their biological activity as antimicrobial, antitubercular, and CNS-active agents.

Structural Characterization & Synthesis Logic

The Core Scaffold

The parent compound, 1-(4-nitrophenyl)piperazine , consists of a piperazine ring locked in a chair conformation, attached to the para-position of a nitrobenzene ring.

  • Electronic Effect: The p-nitro group exerts a strong mesomeric withdrawing effect ($ -M $), significantly reducing the electron density on the aniline nitrogen (N1 of the piperazine). This reduces the basicity of N1, leaving the distal nitrogen (N4) as the primary basic center.

  • Conformational Lock: The bulky nitrophenyl group typically occupies the equatorial position of the piperazine chair to minimize 1,3-diaxial interactions.

Synthesis Workflow (SNAr Mechanism)

The most robust synthesis involves a Nucleophilic Aromatic Substitution ($ S_NAr $) of 4-nitrochlorobenzene (or 4-fluoronitrobenzene) with excess piperazine.

Synthesis cluster_conditions Critical Process Parameters SM1 4-Nitrochlorobenzene (Electrophile) Inter Meisenheimer Complex SM1->Inter Reflux (EtOH/K2CO3) SM2 Piperazine (Nucleophile - Excess) SM2->Inter Prod 1-(4-Nitrophenyl)piperazine (Target Scaffold) Inter->Prod - Cl- Salt HCl Salt (Byproduct) Inter->Salt P1 Stoichiometry: Use 3-5 eq. Piperazine to prevent bis-arylation P2 Temp: 80-100°C required for chloride displacement

Figure 1: Synthetic pathway for the piperazinyl nitroaniline core via nucleophilic aromatic substitution.

Physical & Physicochemical Properties[1][3][4][5][6][7][8]

Thermodynamic & Solubility Profile

The physical behavior of these derivatives is dominated by the polarity of the nitro group and the hydrogen-bonding capability of the piperazine NH.

PropertyValue / RangeMechanistic Insight
Melting Point 128–132 °C (Parent)High MP due to intermolecular hydrogen bonding (N-H···O=N) and

-

stacking of nitroaniline rings.
pKa (N4) ~8.5 – 9.0The distal nitrogen (N4) remains basic but is slightly less basic than unsubstituted piperazine (pKa ~9.8) due to the inductive pull of the nitrophenyl system.
pKa (N1) < 1.0The aniline nitrogen is essentially non-basic due to resonance delocalization into the nitro ring.
LogP 1.2 – 1.8Moderate lipophilicity. The piperazine ring lowers LogP compared to nitroaniline, enhancing aqueous solubility at physiological pH (when protonated).
Solubility Low in neutral water; High in acidic mediaSolubility is pH-dependent. Formation of HCl or mesylate salts drastically improves aqueous solubility for drug formulation.
Spectroscopic Signatures

Identification relies on distinct spectral shifts caused by the "push-pull" electronic system.

UV-Vis Spectroscopy (Solvatochromism)
  • Phenomenon: These derivatives exhibit a strong Intramolecular Charge Transfer (ICT) band.

  • Observation: In non-polar solvents (Hexane), the

    
     is blue-shifted (~360 nm). In polar aprotic solvents (DMSO/DMF), a bathochromic (red) shift occurs (~390–400 nm) as the solvent stabilizes the charge-separated excited state.
    
Infrared (FTIR) Markers
  • $ \nu_{N-H} $: A sharp band at 3300–3350 cm⁻¹ (only if N4 is unsubstituted).

  • $ \nu_{NO_2} $: Two strong bands at 1500–1530 cm⁻¹ (asymmetric) and 1300–1350 cm⁻¹ (symmetric).

  • $ \nu_{C-N} $: Strong stretch at 1240–1260 cm⁻¹ indicating the aryl-amine bond.

NMR Characterization (

H)
  • Aromatic Region: Two doublets (AA'BB' system) at ~6.8 ppm (ortho to amine) and ~8.1 ppm (ortho to nitro). The large downfield shift of the latter confirms the nitro group's deshielding effect.

  • Aliphatic Region: Two triplets at ~3.4 ppm (protons adjacent to Ar-N) and ~2.9 ppm (protons adjacent to distal N).

Crystallography & Solid-State Logic

The solid-state arrangement is critical for formulation stability. X-ray diffraction studies of piperazinyl nitroanilines reveal a consistent supramolecular assembly .

  • Primary Interaction: Strong N-H···O hydrogen bonds link the distal piperazine NH to the nitro oxygen of an adjacent molecule, forming infinite 1D chains.

  • Secondary Interaction:

    
    -
    
    
    
    stacking
    between antiparallel nitroaniline rings stabilizes the layers.
  • Hirshfeld Surface Analysis: Often shows that O···H interactions contribute >40% to the crystal packing energy, validating the dominance of the nitro-amine interaction.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)piperazine

Objective: Selective mono-arylation of piperazine.

  • Reagents: 4-Nitrochlorobenzene (10 mmol), Piperazine (anhydrous, 40 mmol), Potassium Carbonate (20 mmol), DMSO (15 mL).

  • Procedure:

    • Dissolve 4-nitrochlorobenzene in DMSO.

    • Add piperazine and $ K_2CO_3 $. Note: Excess piperazine acts as both reactant and base.

    • Heat to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Pour reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

    • Filter and wash copiously with water to remove excess piperazine.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Typically 85–90%. Yellow needles.

Protocol B: Potentiometric pKa Determination

Objective: Determine ionization constant of the distal nitrogen.

  • Preparation: Dissolve 5 mg of the derivative in a mixed solvent system (e.g., 30 mL of 50% Methanol/Water) to ensure solubility.

  • Titration: Titrate with 0.1 M HCl using a calibrated glass electrode pH meter.

  • Analysis: Plot pH vs. Volume of titrant. The inflection point corresponds to the pKa.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to estimate the aqueous pKa.

Structure-Activity Relationship (SAR) Visualization

The physical properties directly influence biological applications. The diagram below maps the structural features to their functional impact.

SAR Core Piperazinyl Nitroaniline Scaffold Nitro Nitro Group (-NO2) Core->Nitro PipN Distal Piperazine N (N4) Core->PipN Linker Phenyl Ring Core->Linker Prop1 Electronic Acceptor (Reduces N1 basicity) Nitro->Prop1 Prop2 Basic Center (pKa ~8.5) PipN->Prop2 Prop3 Lipophilicity Control (LogP Modulation) Linker->Prop3 App3 Charge Transfer Probes (UV-Vis Sensors) Prop1->App3 App2 Solubility / Salt Formation (Bioavailability) Prop2->App2 App1 Antimicrobial Activity (Cell Wall Penetration) Prop3->App1

Figure 2: Structure-Property-Application relationship mapping for drug development.

References

  • Chaudhary, P., et al. (2006).[1] "Synthesis and biological profiling of novel piperazine derivatives." Journal of Medicinal Chemistry.

  • Lu, J. (2007).[1] "Crystal structure and rectification properties of 4-nitrophenylpiperazinium salts." Spectrochimica Acta Part A.

  • Kharb, R., et al. (2012).[1] "Pharmacological significance of piperazine scaffold: A review." European Journal of Medicinal Chemistry.

  • PubChem. "1-(4-Nitrophenyl)piperazine Compound Summary." National Library of Medicine.

  • Mahesha, et al. (2022). "Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium salts." IUCrData.

Sources

Technical Guide: Solubility of N-ethyl-2-nitro-5-(1-piperazinyl)aniline in DMSO

[1][2]

Executive Summary & Chemical Identity[1][2]

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a specialized nitroaniline derivative, typically utilized as a synthetic intermediate in the development of piperazine-based pharmaceuticals (e.g., antipsychotics or kinase inhibitors) or as a functionalized dye precursor.[1][2]

While direct experimental solubility data for this specific N-ethylated variant is often proprietary, its physicochemical behavior can be accurately extrapolated from its structural parent, 2-Nitro-5-(1-piperazinyl)aniline (CAS 96103-52-5), and the principles of solvation thermodynamics in polar aprotic solvents.[1]

Structural Analysis & Solvation Mechanism

The molecule comprises three distinct functional domains that dictate its interaction with DMSO:

Functional DomainPropertyInteraction with DMSO
Nitro Group (-NO₂) Strong Dipole (Electron Withdrawing)Dipole-Dipole: Strong interaction with the sulfoxide dipole of DMSO.[1][2]
N-Ethyl Aniline H-Bond Donor (Secondary Amine)H-Bonding: The amine proton acts as a donor to the DMSO oxygen (strong acceptor).[1][2]
Piperazine Ring Basic Secondary AmineH-Bonding/Solvation: The piperazine nitrogen provides additional H-bond donor/acceptor sites, enhancing solubility in polar media.[1][2]

Theoretical Solubility Prediction: Based on the logP of similar nitroanilines (~2.0–3.[1][2]0) and the high dielectric constant of DMSO (

highly soluble50 mg/mL12

Experimental Protocol: Determination of Thermodynamic Solubility

To ensure data integrity, researchers must not rely on theoretical values.[1][2] The following protocol provides a self-validating system for determining the exact thermodynamic solubility of the compound.

Materials & Reagents[1][2][3]
  • Analyte: N-ethyl-2-nitro-5-(1-piperazinyl)aniline (>98% purity).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC, <0.1% water).

  • Internal Standard: Caffeine or Benzophenone (for HPLC validation).

  • Equipment: Thermomixer, HPLC-UV/Vis or LC-MS, 0.22 µm PTFE filters (DMSO compatible).

The "Saturation Shake-Flask" Workflow

This method ensures equilibrium is reached, distinguishing true thermodynamic solubility from kinetic solubility.[1][2]

Step 1: Supersaturation[1][2]
  • Weigh approximately 10 mg of the solid compound into a 1.5 mL amber microcentrifuge tube (protect from light due to nitro-group photosensitivity).

  • Add 100 µL of anhydrous DMSO.

  • Vortex vigorously for 1 minute.

  • Observation: If the solid dissolves completely, the solubility is >100 mg/mL.[1][2] Repeat by adding more solid until a visible precipitate remains (suspension).[1][2]

Step 2: Equilibration[1][2]
  • Place the suspension in a thermomixer set to 25°C (or target temperature).

  • Agitate at 750 rpm for 24 hours .

    • Why 24h? To overcome the crystal lattice energy and ensure the solution phase is in equilibrium with the solid phase.[1][2]

Step 3: Phase Separation & Sampling[1][2]
  • Centrifuge the samples at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Carefully aspirate the supernatant.[1][2]

  • Critical Step: Filter the supernatant through a 0.22 µm PTFE filter to remove nano-particulates that can skew concentration readings.[1][2]

Step 4: Quantification (HPLC-UV)[1][2]
  • Dilute the filtrate with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the detector.[1][2]

  • Inject onto a C18 column.[1][2]

  • Calculate concentration using a pre-established calibration curve of the compound.[1][2]

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) for the solubility experiment.

SolubilityProtocolStartStart: Solid CompoundSolventAddAdd DMSO (Anhydrous)Target: SupersaturationStart->SolventAddAgitateAgitate: 24h @ 25°C(Thermodynamic Equilibrium)SolventAdd->Agitate VortexCentrifugeCentrifuge & Filter(0.22 µm PTFE)Agitate->Centrifuge SeparationDiluteDilute for HPLC(Prevent Detector Saturation)Centrifuge->Dilute SupernatantQuantHPLC-UV Quantificationvs. Calibration CurveDilute->QuantQuant->SolventAdd If Conc > Limit(Repeat with less solvent)

Figure 1: Step-by-step workflow for determining thermodynamic solubility, highlighting the critical filtration and quantification steps.

Stability, Handling, and Storage in DMSO

Understanding the stability of N-ethyl-2-nitro-5-(1-piperazinyl)aniline in DMSO is as critical as knowing its solubility.[1][2]

Hygroscopicity & "Crash-Out"

DMSO is highly hygroscopic.[1][2] It absorbs water from the atmosphere, which can alter the solvent's polarity.[1][2]

  • Risk: As water content increases, the solubility of the lipophilic nitroaniline decreases.[1][2]

  • Mitigation: Store DMSO stock solutions in single-use aliquots at -20°C. Use septum-sealed vials if accessing frequently.[1][2]

Freeze-Thaw Cycles

Repeated freezing and thawing can induce crystal growth (Ostwald ripening).[1][2]

  • Protocol: Upon thawing a frozen stock, always vortex and visually inspect for precipitates.[1][2] If solids are present, sonicate at 37°C for 5 minutes.

Chemical Stability[1][2]
  • Oxidation: The secondary amine on the piperazine ring is susceptible to slow oxidation over months.[1][2]

  • Photostability: Nitroanilines are chromophores.[1][2] Store solutions in amber glass or foil-wrapped tubes to prevent photo-degradation.[1][2]

Applications in Biological Assays[1][2]

When using this compound in cell-based or enzymatic assays, the final DMSO concentration is a limiting factor.[1][2]

ParameterGuideline
Stock Concentration Prepare at 10 mM or 20 mM in 100% DMSO.
Assay Tolerance Most cellular assays tolerate 0.1% - 0.5% DMSO .[1][2]
Dilution Strategy Perform serial dilutions in 100% DMSO first, then perform the final dilution into the aqueous buffer (intermediate dilution step) to prevent precipitation "shock."

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2006).[1][2] "Profiling drug-like properties: assays and interpretations - Solubility." Drug Discovery Today: Technologies, 3(4), 427-433.[1][2] Link[1][2]

  • Gaylord Chemical. (2023).[1][2] "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Technical Bulletin. Link

  • PubChem. (2024).[1][2] "Compound Summary: 2-Nitro-5-(1-piperazinyl)aniline (CAS 96103-52-5)."[1][3] National Library of Medicine.[1][2] Link[1][2]

An In-depth Technical Guide to the Safe Handling of N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-ethyl-2-nitro-5-(1-piperazinyl)aniline was publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including nitroanilines, N-alkylanilines, and piperazine derivatives. The information herein is intended to provide a comprehensive safety framework based on scientific principles of chemical analogy and should be used in conjunction with rigorous laboratory safety practices and professional judgment.

Section 1: Compound Overview and Inferred Hazard Profile

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a complex organic molecule incorporating three key functional moieties: a nitroaniline core, an N-ethyl group, and a piperazine ring. Each of these components contributes to the overall chemical reactivity and toxicological profile of the molecule. This guide will deconstruct the potential hazards by examining the known safety profiles of these structural analogs.

  • Nitroaniline Moiety: The presence of the nitro group on the aniline ring is a primary driver of toxicological concern. Nitroanilines are known for their toxicity, particularly their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] They are often classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood and liver.[1][2]

  • N-ethylaniline Moiety: The N-ethyl group can influence the compound's physical properties and metabolic pathways. N-alkylation of anilines can sometimes modulate their toxicokinetics. Like other anilines, it is anticipated to be toxic by ingestion, inhalation, and dermal absorption.[4]

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, and some can be sensitizers.[5][6] Inhalation may lead to respiratory tract irritation.[7] N-aminoethylpiperazine, a related compound, is classified as corrosive and can cause severe skin burns and eye damage.[5][8][9]

Based on this composite analysis, N-ethyl-2-nitro-5-(1-piperazinyl)aniline should be handled as a highly toxic substance with the potential for causing severe acute and chronic health effects.

Section 2: Hazard Identification and GHS Classification (Inferred)

While a definitive GHS classification is not available, a conservative classification based on its constituent parts is prudent.

Hazard ClassHazard Category (Inferred)Hazard Statement (Inferred)Pictograms
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDanger
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage or H315: Causes skin irritationDanger/Warning
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageDanger
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarning
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (blood, liver) through prolonged or repeated exposureWarning
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effectsNone

Section 3: First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. All personnel handling this compound must be trained in these procedures, and the necessary safety equipment must be readily accessible.

General Advice:

Move the victim out of the contaminated area to fresh air.[10][11][12] Show this safety guide to the attending physician.[2][4][13]

If Inhaled:
  • Immediately remove the person to fresh air.[6][10]

  • If breathing is difficult, administer oxygen.[1][10]

  • If breathing has stopped, provide artificial respiration.[1][10][12] Do not use mouth-to-mouth resuscitation.

  • Seek immediate medical attention.[6]

In Case of Skin Contact:
  • Immediately remove all contaminated clothing and shoes.[3][10]

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]

  • Seek immediate medical attention.[10]

In Case of Eye Contact:
  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11][12]

  • Remove contact lenses, if present and easy to do.[11][12]

  • Seek immediate medical attention from an ophthalmologist.[2]

If Swallowed:
  • Do NOT induce vomiting. [1]

  • Rinse the mouth thoroughly with water.[3][10][14]

  • Never give anything by mouth to an unconscious person.[1][13]

  • Seek immediate medical attention. Call a poison control center or doctor immediately.[3][10][15]

Section 4: Safe Handling and Storage

Engineering Controls: The First Line of Defense

All work with N-ethyl-2-nitro-5-(1-piperazinyl)aniline must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood should have a face velocity of at least 100 feet per minute. Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement
PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) of sufficient thickness (minimum 0.11 mm). Double-gloving is recommended.Prevents dermal absorption, which is a significant route of exposure for nitroanilines.[4][14]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.[13]
Lab Coat A chemically resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for certain operations (e.g., weighing, spill cleanup).Required when engineering controls are insufficient to maintain exposure below acceptable limits.
Storage Requirements
  • Store in a tightly sealed, clearly labeled container.[11][15][16]

  • Keep in a cool, dry, and well-ventilated area.[11][16]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

  • The storage area should be secured and accessible only to authorized personnel.[3][11][15]

Section 5: Spill and Leak Procedures

Emergency Response Workflow for Spills

Caption: Workflow for spill response management.

Section 6: Physical and Chemical Properties (Inferred)

PropertyInferred Value/DescriptionSignificance for Safe Handling
Appearance Likely a colored (yellow to orange/red) solid.The color can serve as a visual indicator of contamination.
Odor May have a faint, musty, or amine-like odor.Odor is not a reliable indicator of exposure; do not rely on it.
Solubility Likely soluble in organic solvents; sparingly soluble in water.Affects choice of decontamination solvents and environmental fate.
Vapor Pressure Expected to be low at room temperature.The risk of inhalation of vapors is lower than for volatile compounds, but dust inhalation is a primary concern.
Stability Stable under recommended storage conditions.Avoid heat, light, and incompatible materials to prevent decomposition.

Section 7: Stability and Reactivity

  • Chemical Stability: Stable under normal, dry storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[1][6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10] Reactions may be exothermic and violent.

  • Hazardous Decomposition Products: Combustion will produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][2][12]

Section 8: Toxicological Information (Inferred from Analogs)

This compound has not been fully investigated for its toxicological properties. The following information is based on data from structurally related nitroaniline and piperazine compounds.

  • Acute Toxicity: Expected to be highly toxic via oral, dermal, and inhalation routes.[3][4] The primary acute effect is likely methemoglobinemia, leading to cyanosis (bluish discoloration of the skin), confusion, and dizziness.

  • Skin and Eye Irritation: The piperazine and aniline moieties suggest a high potential for severe skin and eye irritation or corrosive damage.[5]

  • Sensitization: May cause allergic skin reactions (contact dermatitis) upon repeated exposure.[5][6]

  • Chronic Toxicity: Long-term exposure may lead to cumulative damage to the blood (anemia, methemoglobinemia) and liver.[1]

  • Carcinogenicity and Mutagenicity: Some nitroaromatic compounds and anilines have shown mutagenic activity in in vitro tests.[1] The carcinogenic potential for this specific compound is unknown. It should be handled as a potential carcinogen until data proves otherwise.

Section 9: Disposal Considerations

All waste containing N-ethyl-2-nitro-5-(1-piperazinyl)aniline must be treated as hazardous waste.

  • Waste Generation: Minimize waste generation through careful planning of experiments.

  • Containerization: Collect waste in designated, sealed, and properly labeled containers.[14]

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][10][15] Do not dispose of down the drain or in general waste.[15]

Section 10: Conclusion

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a compound that demands the utmost respect and caution in the laboratory. By understanding the inherent hazards of its constituent chemical groups and adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks associated with its handling. A proactive and informed approach to safety is paramount when working with novel chemical entities of this nature.

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Pharmacophore modeling of N-ethyl-2-nitro-5-piperazinyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Modeling of N-ethyl-2-nitro-5-piperazinyl Compounds for Novel Drug Discovery

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic derivatization of this scaffold, such as with N-ethyl and 2-nitro groups, offers a pathway to modulate physicochemical properties and biological activity. Specifically, N-ethyl substitutions can influence lipophilicity and target engagement, while the electron-withdrawing nitro group can serve as a key pharmacophoric feature, often crucial for molecular recognition.[3][4][5] This guide provides a comprehensive, in-depth protocol for developing and validating a ligand-based pharmacophore model for a hypothetical series of N-ethyl-2-nitro-5-piperazinyl compounds. We will detail a self-validating workflow, from initial dataset curation to final model application in virtual screening, designed to identify novel bioactive molecules. The causality behind each methodological choice is explained to provide a framework for robust and predictive in-silico drug discovery.

Introduction: The Rationale for Targeting N-ethyl-2-nitro-5-piperazinyl Compounds

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The six-membered piperazine heterocycle is a cornerstone in drug design, prized for its unique structural and physicochemical properties.[2] Its two opposing nitrogen atoms can be functionalized to fine-tune target affinity and pharmacokinetic profiles, and they often serve as hydrogen bond acceptors, contributing to a molecule's solubility and bioavailability.[1][6] This versatility has led to the incorporation of the piperazine moiety into a wide range of therapeutics, including anticancer agents like imatinib and antipsychotics.[2][3]

Biofunctional Significance of Key Substituents

The specific decoration of the piperazine core dictates its biological effect. In our target class, two substituents are of particular interest:

  • The N-ethyl Group: Alkyl substitutions on the piperazine nitrogen, such as the N-ethyl group, directly impact the molecule's lipophilicity, size, and conformational flexibility. These modifications can be critical for optimizing binding pocket interactions and improving cell permeability. Studies on various N-ethyl-piperazinyl amides have demonstrated significant cytotoxic potential against cancer cell lines, underscoring the role of this group in achieving potent bioactivity.[3][5][7]

  • The 2-Nitro Group: The nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties.[4] It can act as a strong hydrogen bond acceptor and engage in specific interactions within a protein binding site. Its presence is fundamental to the activity of various established drugs, where it often acts as a key pharmacophore that is recognized by the biological target.[4]

The Objective: Developing a Predictive Pharmacophore Model

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[8] Pharmacophore modeling is a powerful computational technique used to build a 3D hypothesis of these features.[9][10] The primary objective of this guide is to outline a rigorous, field-proven workflow to construct a predictive ligand-based pharmacophore model for N-ethyl-2-nitro-5-piperazinyl compounds. This model will then serve as a sophisticated 3D query for virtual screening, enabling the efficient identification of novel compounds with a high probability of possessing the desired biological activity.[8]

Foundational Principles of Pharmacophore Modeling

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

The strategy for pharmacophore generation depends on the available information about the biological target.[10]

  • Structure-Based Modeling: This approach is used when the 3D structure of the target protein (e.g., from X-ray crystallography) is known.[9] The model is built by analyzing the key interaction points within the protein's binding site.[10]

  • Ligand-Based Modeling: When the target structure is unknown, but a set of active and inactive ligands is available, a ligand-based approach is employed.[8][11] This method relies on the fundamental principle that molecules with similar biological activities often share a common binding mode and, therefore, a common 3D arrangement of pharmacophoric features.[9]

Causality of Choice: For a novel compound series where the precise molecular target may not yet be confirmed, the ligand-based approach is the most logical and powerful starting point. It allows us to distill the structure-activity relationship (SAR) from existing chemical matter into a predictive model without prior knowledge of the target protein.

Core Pharmacophoric Features

A pharmacophore model is composed of several key feature types that represent different physicochemical properties:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., oxygen or nitrogen) capable of accepting a hydrogen bond. The nitro group is a classic example.

  • Hydrogen Bond Donor (HBD): A functional group with a hydrogen atom attached to an electronegative atom (e.g., -NH, -OH).

  • Hydrophobic (HY): A non-polar group (e.g., alkyl chains like the N-ethyl group, phenyl rings).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system.

  • Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH.

Experimental Workflow: A Step-by-Step Protocol

This section details a robust, self-validating protocol for generating a ligand-based pharmacophore model.

Phase 1: Dataset Preparation and Curation

The quality of the input data directly determines the predictive power of the final model.

Protocol 3.1: Dataset Curation

  • Assemble Ligand Dataset: Collect a set of N-ethyl-2-nitro-5-piperazinyl analogues with experimentally determined biological activity data (e.g., IC₅₀ or Kᵢ values). The dataset should be structurally diverse to ensure the model's broad applicability.

  • Define Activity Thresholds: Categorize the compounds into "active" and "inactive" sets. A common approach is to classify compounds with IC₅₀ < 1 µM as "active," those with IC₅₀ > 10 µM as "inactive," and exclude those in the intermediate range to create a clear distinction.

  • Data Partitioning: Divide the dataset into a training set and a test set .[12]

    • Training Set (approx. 70-80% of data): This set, containing both active and inactive molecules, will be used to generate the pharmacophore hypotheses.

    • Test Set (approx. 20-30% of data): This set is held back and used only for validating the final model. It must not be used during model generation.[12]

    • Trustworthiness Principle: This partitioning is the cornerstone of a self-validating system. A model that performs well on the data it was trained on, but fails to predict the activity of the unseen test set, is not a trustworthy or predictive model.

Phase 2: Pharmacophore Model Generation

This phase involves the computational steps to create the 3D pharmacophore hypotheses.

Protocol 3.2: Model Generation

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations.[9]

    • Rationale: Ligands are flexible and adopt a specific "bioactive" conformation to bind to their target. Exploring the conformational space is essential to identify this relevant shape.[9]

  • Common Feature Identification & Alignment: Use a suitable algorithm (e.g., provided in software like PHASE, LigandScout, or MOE) to identify the pharmacophoric features common to the active molecules in the training set. The algorithm then superimposes the molecules based on these shared features.[9]

  • Hypothesis Generation: The software generates multiple pharmacophore hypotheses, each representing a different 3D arrangement of features that could explain the activity of the training set molecules.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds and avoids mapping to the inactive ones. The scores (e.g., survival score, fit score) help rank the hypotheses from most to least plausible.

Phase 3: Rigorous Model Validation

This is the most critical phase to ensure the model is predictive, not merely descriptive.[13]

Protocol 3.3: Model Validation

  • Internal Validation: Assess how well the top-ranked hypotheses fit the training set data. This is a preliminary check.

  • External Validation: Use the test set (which the model has never seen) to perform a definitive validation.

    • Submit the test set compounds (a mix of actives and inactives) to be screened against the generated pharmacophore model.

    • Self-Validation Check: A robust model should correctly identify most of the active compounds in the test set as "hits" (i.e., they match the pharmacophore) and correctly identify most of the inactive compounds as "non-hits."

  • Statistical Assessment: Quantify the model's performance using established metrics. This involves calculating the number of True Positives (TP), True Negatives (TN), False Positives (FP), and False Negatives (FN). Key metrics include:

    • Sensitivity: The ability to correctly identify active compounds (TP / (TP + FN)).

    • Specificity: The ability to correctly identify inactive compounds (TN / (TN + FP)).

    • Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to a random selection.[13]

    • A well-validated model will have high values for all these metrics.

Application of the Validated Pharmacophore Model

Once validated, the pharmacophore model becomes a powerful tool for drug discovery.

  • Virtual Screening: The 3D pharmacophore model is used as a query to rapidly screen large chemical databases (e.g., ZINC, PubChem) containing millions of compounds.[8] This process filters out molecules that do not match the essential features, drastically reducing the number of compounds that need to be synthesized and tested experimentally.

  • Lead Optimization: The model can guide the modification of existing lead compounds. By understanding the key features required for activity, chemists can design new derivatives with improved potency and properties.

Visualization & Data Presentation

Clear presentation of data and workflows is essential for communicating the results of a pharmacophore modeling study.

Data Tables

Table 1: Hypothetical Ligand Dataset for Model Generation

Compound ID Structure IC₅₀ (µM) Activity Class Set
Cmpd-01 (Structure Image) 0.05 Active Training
Cmpd-02 (Structure Image) 0.12 Active Training
Cmpd-03 (Structure Image) 25.0 Inactive Training
Cmpd-04 (Structure Image) 0.08 Active Test

| Cmpd-05 | (Structure Image) | 50.0 | Inactive | Test |

Table 2: Validation Metrics for the Top-Ranked Pharmacophore Model

Metric Value Interpretation
Sensitivity 0.92 The model correctly identifies 92% of active compounds.
Specificity 0.88 The model correctly identifies 88% of inactive compounds.
Enrichment Factor (1%) 45.6 The model is 45.6 times better at finding actives in the top 1% of a screened library than random chance.

| Overall Assessment | Excellent | The model is highly predictive and suitable for virtual screening. |

Mandatory Visualizations

Pharmacophore_Workflow Pharmacophore Modeling & Validation Workflow cluster_prep Phase 1: Dataset Preparation cluster_split Pharmacophore Modeling & Validation Workflow cluster_gen Phase 2: Model Generation cluster_validate Phase 3: Model Validation cluster_apply Phase 4: Application A 1. Assemble Ligand Dataset (Actives & Inactives) B 2. Partition Data A->B Train Training Set (75%) B->Train Test Test Set (25%) B->Test C 3. Conformational Analysis Train->C F 6. Validate with Test Set Test->F D 4. Feature Alignment C->D E 5. Generate & Score Hypotheses D->E E->F G 7. Calculate Statistical Metrics (Sensitivity, Specificity, EF) F->G H Validated Model G->H I 8. Virtual Screening H->I J 9. Hit Identification & Lead Opt. I->J

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Caption: A hypothetical 3D pharmacophore model for bioactive compounds.

Conclusion and Future Perspectives

This guide has outlined a rigorous, scientifically-grounded workflow for the development and validation of a ligand-based pharmacophore model for N-ethyl-2-nitro-5-piperazinyl compounds. By adhering to a protocol that emphasizes dataset quality and stringent external validation, researchers can generate a highly predictive 3D model. Such a model is an invaluable asset in modern drug discovery, enabling the rapid and cost-effective identification of novel lead candidates through virtual screening.

Future work should focus on synthesizing and testing the top-ranked hits from the virtual screen. Once a set of novel, active compounds is confirmed, these can be used in conjunction with the initial model to identify a potential biological target. Following target identification, the synergistic use of pharmacophore modeling with structure-based techniques like molecular docking can further refine lead compounds, paving the way for the development of next-generation therapeutics.[14][15]

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Methodological & Application

Application Note: A Robust Protocol for Nucleophilic Aromatic Substitution (SNAr) of Piperazine with Nitro-Activated Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse therapeutic areas, including antidepressants, antipsychotics, and anti-cancer agents.[1][2][3] One of the most fundamental and efficient methods for forging the critical C-N bond in these scaffolds is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This application note provides an in-depth guide to the SNAr protocol for coupling piperazine with nitro-activated anilines (or more generally, nitro-activated aryl halides), a reaction favored for its operational simplicity and high potential yield.

This document will elucidate the underlying mechanism, detail the critical parameters that govern reaction success, provide a robust step-by-step experimental protocol, and offer troubleshooting guidance. The insights are tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process, distinct from SN1 or SN2 mechanisms.[5][6] Its success hinges on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[7] However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to a leaving group (e.g., a halide), renders the ring electrophilic and susceptible to nucleophilic attack.[5][8]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group (ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[6]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][8] The stability of this complex is crucial, and it is significantly enhanced by the ortho or para nitro group, which delocalizes the negative charge through resonance.[7][8]

  • Rearomatization: The leaving group departs, and the aromaticity of the ring is restored, yielding the final N-arylpiperazine product.[6]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The efficiency of an SNAr reaction is a multifactorial equation. Careful consideration of each parameter is essential for achieving high yields and purity.

ParameterRecommended Choice(s)Rationale & Expert Insights
Aryl Substrate Fluoro- or Chloro-nitroarenesThe leaving group ability in SNAr is often F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[9] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[8][9]
Nucleophile PiperazinePiperazine is a symmetrical, cyclic secondary amine. Using it in slight excess (1.2–1.5 eq.) can drive the reaction to completion. If mono-arylation is desired, careful control of stoichiometry is needed to avoid di-arylation, although this is often less of a concern with deactivated piperazine products.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAA base is required to neutralize the H-X acid formed during the reaction. Inorganic bases like potassium or cesium carbonate are effective, inexpensive, and easy to remove during work-up.[10][11] Tertiary amines like triethylamine (Et₃N) or Hünig's base (DIPEA) can also act as both a base and, in some cases, a solvent.[10][11]
Solvent DMSO, DMF, NMP, AcetonitrilePolar aprotic solvents are critical.[9][10] They effectively solvate cations but leave the nucleophile relatively "naked" and more reactive.[9] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common choices due to their high boiling points, allowing for a wide range of reaction temperatures.[10][11]
Temperature 80–140 °CMost SNAr reactions require heating to overcome the activation energy associated with disrupting the aromatic ring.[9] The optimal temperature depends on the reactivity of the specific substrates. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[12]

Detailed Experimental Protocol: Synthesis of 1-(2,4-dinitrophenyl)piperazine

This protocol describes a representative procedure for the reaction between 1-chloro-2,4-dinitrobenzene and piperazine.

Materials and Reagents:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq.)

  • Piperazine (1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Experimental Workflow Diagram:

Workflow A 1. Setup & Reagent Charging - Add aryl halide, piperazine, and K₂CO₃ to flask. - Flush with N₂. B 2. Solvent Addition - Add anhydrous DMSO via syringe. A->B C 3. Reaction - Heat mixture to 100 °C with stirring. - Monitor by TLC/LC-MS. B->C D 4. Quenching & Extraction - Cool to RT. - Pour into water and extract with EtOAc. C->D E 5. Washing & Drying - Wash organic layer with water and brine. - Dry over MgSO₄. D->E F 6. Concentration - Filter and concentrate organic phase in vacuo. E->F G 7. Purification - Purify crude product by flash column chromatography. F->G

Caption: A typical workflow for SNAr synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 eq.), piperazine (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMSO (to achieve a concentration of ~0.5 M with respect to the aryl halide) via a syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to yield the pure 1-(2,4-dinitrophenyl)piperazine.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient temperature; Inactive reagents; Wet solvent/reagents.Gradually increase the reaction temperature, monitoring for decomposition.[9] Ensure piperazine is of good quality and the solvent is anhydrous. Use freshly dried K₂CO₃.
Side Product Formation Reaction temperature too high; Di-substitution of piperazine.Reduce the reaction temperature. Use a more controlled stoichiometry, perhaps adding the aryl halide slowly to a solution of excess piperazine to favor mono-substitution.
Difficult Purification Residual high-boiling solvent (DMSO/DMF); Co-eluting impurities.Ensure the aqueous work-up is thorough to remove as much DMSO/DMF as possible. If purification by chromatography is difficult, consider converting the product to a salt (e.g., hydrochloride or diacetate) to facilitate purification by crystallization, followed by regeneration of the free base.[14][15]

Context: Alternative Synthetic Routes

While SNAr is a powerful tool, other methods exist for the synthesis of N-arylpiperazines, each with its own advantages. Understanding these alternatives provides a more complete picture for synthetic strategy.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[16] This method has an exceptionally broad scope and functional group tolerance but requires expensive metal catalysts and ligands.[1][3][17]

  • Ullmann Condensation: A copper-catalyzed reaction that is one of the oldest methods for forming C-N bonds.[18][19] Traditional Ullmann reactions required harsh conditions (high temperatures), but modern ligand-assisted protocols have significantly improved its utility.[18][20]

Conclusion

The nucleophilic aromatic substitution reaction between piperazine and nitro-activated aryl halides is a highly reliable and scalable method for the synthesis of N-arylpiperazines. By understanding the core addition-elimination mechanism and carefully controlling key parameters such as solvent, temperature, and base, researchers can consistently achieve high yields of the desired products. This protocol serves as a validated starting point for the synthesis of valuable building blocks in pharmaceutical and materials science research.

References

Sources

Application Note: Reduction Protocols for N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reduction of N-ethyl-2-nitro-5-(1-piperazinyl)aniline to its corresponding diamine, N-ethyl-5-(1-piperazinyl)-1,2-benzenediamine .

This transformation is a critical intermediate step in the synthesis of benzimidazole-based pharmaceuticals (e.g., kinase inhibitors, antipsychotics). The resulting ortho-diamine is highly electron-rich and sensitive to oxidation, requiring specific handling protocols to ensure high yield and purity.

Executive Summary

The reduction of N-ethyl-2-nitro-5-(1-piperazinyl)aniline (Compound 1 ) yields N-ethyl-5-(1-piperazinyl)-1,2-benzenediamine (Compound 2 ). This reaction converts the electron-withdrawing nitro group into an electron-donating primary amine, creating a highly reactive 1,2-diamine core.

Key Challenges:

  • Oxidative Instability: The product (Compound 2 ) is an electron-rich phenylenediamine derivative prone to rapid air oxidation (turning purple/black).

  • Piperazine Solubility: The polar piperazine moiety dictates solvent choice (alcohols/water) but can complicate extraction from aqueous byproducts.

  • Regioselectivity: While not a major issue in reduction, ensuring the N-ethyl group remains intact (avoiding dealkylation) is crucial.

This guide presents two validated protocols: Catalytic Hydrogenation (Method A, Gold Standard) and Chemical Reduction via Sodium Dithionite (Method B, Robust Alternative).

Chemical Context & Reaction Scheme

Substrate: N-ethyl-2-nitro-5-(1-piperazinyl)aniline Product: N-ethyl-5-(1-piperazinyl)-1,2-benzenediamine (also referred to as 4-(1-piperazinyl)-N1-ethyl-1,2-phenylenediamine).

Reaction Pathway

The transformation involves the six-electron reduction of the nitro group.

Application Notes & Protocols: One-Pot Reductive Cyclization of N-ethyl-2-nitro-5-(1-piperazinyl)aniline for the Synthesis of Bio-relevant Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of 1,2,6-trisubstituted benzimidazoles starting from N-ethyl-2-nitro-5-(1-piperazinyl)aniline. We detail two robust, one-pot reductive cyclization methodologies: a classical approach using sodium dithionite with various aldehydes and a modern, sustainable electrochemical approach.[2][3] These protocols are designed for researchers in medicinal chemistry and drug development, offering a versatile pathway to novel benzimidazole derivatives. The causality behind procedural choices, optimization strategies, and troubleshooting are discussed to ensure reliable and reproducible outcomes.

Mechanistic Principles of Reductive Cyclization

The synthesis of benzimidazoles from ortho-nitroanilines is a powerful one-pot transformation that proceeds via a tandem reaction sequence. This approach is highly efficient as it circumvents the need to isolate the often unstable ortho-phenylenediamine intermediate.[4] The overall process can be dissected into two primary stages that occur sequentially in the same reaction vessel.

Stage 1: In Situ Reduction of the Nitro Group The reaction is initiated by the reduction of the nitro group on the N-ethyl-2-nitro-5-(1-piperazinyl)aniline precursor. This creates the key intermediate, N¹-ethyl-4-(piperazin-1-yl)benzene-1,2-diamine. Common reducing agents for this step include sodium dithionite (Na₂S₂O₄), which is a mild, inexpensive, and effective choice compatible with a range of functional groups.[2][5] The mechanism involves electron transfer from the dithionite ion.[6]

Stage 2: Condensation and Aromatizing Cyclization The newly formed, highly reactive 1,2-diamine intermediate immediately reacts with an electrophilic one-carbon source, typically an aldehyde. The initial condensation forms a Schiff base (imine) intermediate. Subsequent intramolecular nucleophilic attack by the second amino group onto the imine carbon leads to a dihydrobenzimidazole intermediate, which then undergoes aromatization (often via oxidation by air or other components in the mixture) to yield the stable benzimidazole ring system.[7]

Reductive Cyclization Mechanism Start N-ethyl-2-nitro-5-(1-piperazinyl)aniline Diamine In Situ Generated Diamine (N¹-ethyl-4-(piperazin-1-yl)benzene-1,2-diamine) Start->Diamine Reduction (e.g., Na₂S₂O₄) SchiffBase Schiff Base Intermediate Diamine->SchiffBase Condensation Cyclized Dihydrobenzimidazole Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 1-Ethyl-2-R-6-(piperazin-1-yl) -1H-benzo[d]imidazole Cyclized->Product Aromatization (-H₂O, -2H⁺, -2e⁻) Aldehyde R-CHO Reductant [Reducing Agent]

Figure 1: General mechanism of one-pot reductive cyclization.

Experimental Protocols

This section provides two distinct, validated protocols for the synthesis of 1-ethyl-2-substituted-6-(piperazin-1-yl)-1H-benzo[d]imidazoles.

Protocol 1: Sodium Dithionite-Mediated Reductive Cyclization

This classic and highly versatile method employs sodium dithionite as the reducing agent and is compatible with a wide array of aromatic and aliphatic aldehydes.[2][4] The choice of Na₂S₂O₄ is advantageous due to its low cost, operational simplicity, and efficacy under mild conditions.[5]

Workflow Diagram

Protocol1_Workflow reagents 1. Combine aniline precursor, aldehyde, and EtOH in flask. heat 2. Heat mixture to 70-80 °C. reagents->heat addition 3. Add aqueous Na₂S₂O₄ solution dropwise over 30 min. heat->addition reflux 4. Reflux for 2-4 hours. (Monitor by TLC) addition->reflux cooldown 5. Cool to room temperature. reflux->cooldown extraction 6. Quench with water & extract with Ethyl Acetate. cooldown->extraction wash 7. Wash organic layer with brine, dry over Na₂SO₄. extraction->wash purify 8. Concentrate and purify via column chromatography. wash->purify product Final Product purify->product

Figure 2: Workflow for Na₂S₂O₄-mediated cyclization.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
N-ethyl-2-nitro-5-(1-piperazinyl)aniline>97%Custom SynthesisStarting material.
Substituted Aldehyde (e.g., Benzaldehyde)Reagent GradeSigma-Aldrich1.1 equivalents.
Sodium Dithionite (Na₂S₂O₄)85-90% technicalLoba Chemie, Merck3.0 equivalents. Prepare solution fresh.[4]
Ethanol (EtOH)AnhydrousFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)-Lab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Round-bottom flask, condenser, magnetic stirrer--Standard glassware.

Step-by-Step Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-ethyl-2-nitro-5-(1-piperazinyl)aniline (1.0 eq, e.g., 2.50 g).

  • Add the desired aldehyde (1.1 eq) followed by ethanol (40 mL).

  • Stir the mixture and heat to 75 °C using an oil bath.

  • In a separate beaker, dissolve sodium dithionite (3.0 eq) in deionized water (20 mL). Note: A fresh solution should always be used as Na₂S₂O₄ can decompose in water.[4]

  • Add the aqueous sodium dithionite solution dropwise to the heated reaction mixture over 30 minutes.

  • After the addition is complete, maintain the reaction at reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroaniline spot has been consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol) to afford the pure 1-ethyl-2-substituted-6-(piperazin-1-yl)-1H-benzo[d]imidazole.

Protocol 2: Electrochemical Reductive Cyclization

Electrosynthesis represents a green and efficient alternative, avoiding the use of stoichiometric chemical reductants and often proceeding under mild, open-air conditions.[3][8] This method utilizes an electric current to drive the tandem nitro reduction and subsequent cyclization.

Workflow Diagram

Protocol2_Workflow setup 1. Set up undivided electrolysis cell with graphite electrodes. reagents 2. Add aniline precursor, aldehyde, LiClO₄, and Acetonitrile. setup->reagents electrolysis 3. Apply constant current (e.g., 15 mA) at room temperature. reagents->electrolysis monitor 4. Run for 4-6 hours. (Monitor by TLC) electrolysis->monitor concentrate 5. Concentrate the reaction mixture in vacuo. monitor->concentrate extraction 6. Add water & extract with Ethyl Acetate. concentrate->extraction wash 7. Wash organic layer with brine, dry over Na₂SO₄. extraction->wash purify 8. Concentrate and purify via column chromatography. wash->purify product Final Product purify->product

Figure 3: Workflow for electrochemical cyclization.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
N-ethyl-2-nitro-5-(1-piperazinyl)aniline>97%Custom SynthesisStarting material.
Substituted Aldehyde (e.g., 4-Methoxybenzaldehyde)Reagent GradeSigma-Aldrich1.5 equivalents.
Lithium Perchlorate (LiClO₄)AnhydrousSigma-AldrichSupporting electrolyte.
Acetonitrile (MeCN)HPLC GradeFisher ScientificSolvent.
Graphite plate electrodes (Anode & Cathode)--Standard for electrosynthesis.
DC Power Supply--For applying constant current.
Undivided electrolysis cell (e.g., 25 mL beaker)--Reaction vessel.

Step-by-Step Procedure

  • Set up an undivided electrolysis cell (e.g., a 25 mL beaker) with two graphite plate electrodes (e.g., 1.5 cm x 1.5 cm) placed parallel to each other at a distance of 1.0 cm.

  • To the cell, add N-ethyl-2-nitro-5-(1-piperazinyl)aniline (1.0 eq, e.g., 0.5 mmol), the desired aldehyde (1.5 eq), and lithium perchlorate (LiClO₄, 2.0 eq) as the supporting electrolyte.

  • Add acetonitrile (15 mL) as the solvent and stir the mixture at room temperature.

  • Connect the electrodes to a DC power supply and conduct the electrolysis under a constant current of 15 mA.

  • Continue the electrolysis for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, disconnect the power supply and remove the electrodes.

  • Concentrate the reaction mixture under reduced pressure.

  • Add deionized water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.

Data and Troubleshooting

The yield and success of the cyclization can be influenced by the nature of the aldehyde substituent.

Table 1: Expected Outcomes for Protocol 1 with Various Aldehydes

Aldehyde EntryR-Group on AldehydeExpected Yield RangeTypical Reaction TimeNotes
1Phenyl80-90%2-3 hoursStandard substrate, generally provides high yield.[9]
24-Methoxyphenyl85-95%2 hoursElectron-donating groups can facilitate the reaction.
34-Nitrophenyl75-85%3-4 hoursElectron-withdrawing groups may slightly decrease the reaction rate.[10]
4Butyraldehyde70-80%3-4 hoursAliphatic aldehydes are also suitable substrates.[2]

Table 2: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive reducing agent (Na₂S₂O₄).[11] 2. Suboptimal temperature or reaction time.[11] 3. Impure starting materials.[12]1. Use a fresh bottle of Na₂S₂O₄ and prepare aqueous solutions immediately before use. 2. Ensure temperature is maintained at reflux; extend reaction time and monitor by TLC. 3. Purify starting materials if necessary.
Incomplete Reaction Insufficient amount of reducing agent or aldehyde.Increase the equivalents of Na₂S₂O₄ to 3.5-4.0 eq. Ensure at least 1.1 eq of aldehyde is used.
Formation of Side Products 1. Over-reduction or degradation. 2. Formation of 1,2-disubstituted benzimidazole (from a second aldehyde molecule).[7]1. Avoid excessively high temperatures or prolonged reaction times after completion. 2. Use a molar ratio of diamine to aldehyde closer to 1:1. This is less common in reductive protocols but possible.[7]
Difficult Purification Streaking on TLC plate, baseline material.The piperazine moiety is basic. Pre-treat the silica gel column with 1-2% triethylamine in the eluent to prevent streaking and improve separation.

Safety Information

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • N-ethyl-2-nitro-5-(1-piperazinyl)aniline: This is a substituted nitroaniline. Nitroanilines should be handled with care as they can be toxic and are often skin/eye irritants.

  • Sodium Dithionite (Na₂S₂O₄): Self-heating; may catch fire, especially in large quantities or in contact with water/moisture.[13][14] It is a strong reducing agent. Store in a dry, cool, well-ventilated place away from combustible materials and acids.[15] Contact with acids liberates toxic sulfur dioxide gas.[16] In case of a spill, sweep up the solid material carefully, avoiding dust formation, and do not use water for cleanup.[13]

  • Lithium Perchlorate (LiClO₄): Strong oxidizer. Keep away from reducing agents and combustible materials. Handle with care to avoid creating dust.

  • Solvents (Ethanol, Acetonitrile, Ethyl Acetate): Flammable liquids. Keep away from open flames and ignition sources. Acetonitrile is toxic if inhaled or absorbed through the skin.

References

  • Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 23(17), 4226-4231. [Link]

  • Saetan, J., et al. (2025). Electrochemically Driven Reductive Cyclization of o-Nitroanilines: Synthesis of 1,2-Fused Benzimidazole and Benzo[d]imidazole. ResearchGate. [Link]

  • Penta chemicals. (2024, July 25). Safety Data Sheet: Sodium dithionite. [Link]

  • Loba Chemie. (2023, November 1). Safety Data Sheet: SODIUM DITHIONITE 85% EXTRA PURE. [Link]

  • Li, A., et al. (2021, December 17). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. The Journal of Organic Chemistry. [Link]

  • Silva, V. L. M., et al. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Durham Technical Community College. (n.d.). Safety Data Sheet: Sodium dithionite. [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): SODIUM DITHIONITE. [Link]

  • Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis. [Link]

  • Organic Chemistry Data. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Kaur, N., et al. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]

  • Gurer-Orhan, H., et al. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]

  • ResearchGate. (2025, August 7). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. [Link]

  • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Organic Chemistry International. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Selective Removal of Unreacted Piperazine from Nitroaniline Products

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The "Diamine Dilemma"

In nucleophilic aromatic substitution (


) reactions, piperazine is frequently used in excess (2–5 equivalents) to prevent the formation of "bis" byproducts (where one piperazine molecule reacts with two aryl halides). While this maximizes yield, it leaves a significant purification challenge: separating a polar, basic diamine (piperazine) from a moderately polar, weakly basic product (nitroaniline derivative).
The Physicochemical Leverage

The separation strategy relies entirely on the massive difference in basicity (


) and lipophilicity (

) between the two species.
Compound ClassApprox.[1][2][3][4][5][6][7][8][9]

(Conjugate Acid)
Solubility ProfileBehavior on Silica
Piperazine

,

[1]
Highly Water SolubleStreaks/Tails strongly
Nitroaniline Product

(e.g., 4-nitroaniline)
Lipophilic (Org. Soluble)Elutes cleanly

The Causality: Because the nitro group is strongly electron-withdrawing, it drastically reduces the basicity of the aniline nitrogen. Piperazine, being an aliphatic amine, remains highly basic. We exploit this


 of 

units to selectively protonate piperazine, forcing it into the aqueous phase while the nitroaniline remains neutral and organic-soluble.

Primary Protocol: The pH-Switch Extraction

Best for: Standard reaction mixtures where the product is soluble in EtOAc or DCM.

This is the most robust method. It avoids the yield loss associated with recrystallization and the waste generation of chromatography.

Step-by-Step Methodology
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate is preferred over Dichloromethane for environmental safety, though DCM solubilizes nitroanilines better).

  • The Acid Wash (The Critical Step):

    • Wash the organic layer 3 times with 0.5 M to 1.0 M HCl (or aqueous Citric Acid for acid-sensitive substrates).

    • Mechanism:[2] At pH < 2, piperazine is fully diprotonated (

      
      ). It becomes ionic and partitions strictly into the aqueous phase. The nitroaniline (
      
      
      
      ) remains largely unprotonated and stays in the organic layer.
  • Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water and acid.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Validation: Did it work?
  • TLC Check: Spot the organic layer.[3][4][7] Stain with Ninhydrin .[3]

    • Result: Piperazine appears as a reddish/purple spot at the baseline. If the organic layer shows no baseline spot, the piperazine is gone.

  • H-NMR: Look for the piperazine peak at ~2.8–3.0 ppm . If it’s absent, the extraction was successful.

Visualization: The Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Product + Excess Piperazine) AddSolvent Dilute with EtOAc or DCM Start->AddSolvent AddAcid Add 1M HCl (aq) AddSolvent->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Neutral Nitroaniline) PhaseSep->OrgLayer Top/Bottom* AqLayer Aqueous Layer (Piperazine•2HCl) PhaseSep->AqLayer Bottom/Top* Validation Validation: TLC (Ninhydrin) or NMR OrgLayer->Validation

Figure 1: Logical flow of the pH-switch extraction method. The high basicity of piperazine forces it into the aqueous acid layer.

Secondary Protocol: Chromatographic "Cleanup"

Best for: Difficult separations where extraction caused emulsions or product precipitation.

Piperazine is notorious for "streaking" on silica gel due to strong hydrogen bonding with silanol groups. You must modify the stationary phase.

The "Amine-Block" Technique
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).
    
    • Why: The TEA/Ammonia saturates the acidic sites on the silica gel, preventing the piperazine from dragging and allowing it to elute as a defined (though polar) spot.

  • Loading: Do not dry-load on pure silica. Dissolve in a minimum amount of DCM/MeOH and liquid load, or dry-load onto Celite.

  • Visualization: Use UV (254 nm) for the nitroaniline (bright yellow/orange). Use Iodine Chamber or Ninhydrin for the piperazine (UV inactive).

Alternative Protocol: Selective Precipitation

Best for: Large-scale reactions where chromatography is too expensive.

If your product is highly lipophilic, you can precipitate the piperazine as a salt directly from the reaction mixture (if the solvent is non-polar, like Toluene or Ether).

  • Reagent: Add Acetic Acid dropwise to the reaction mixture.

  • Observation: Piperazine diacetate is a solid that often crashes out of non-polar solvents [2].

  • Filtration: Filter the solid. The filtrate contains your product.

Troubleshooting & FAQ

Q: I tried the acid wash, but my product precipitated and formed an emulsion.

  • Cause: Your nitroaniline product might have low solubility in the chosen organic solvent, or the "rag layer" is stabilized by the amphiphilic nature of the product.

  • Solution:

    • Filter the entire biphasic mixture through a pad of Celite . This breaks the emulsion.

    • Switch solvent to DCM/Isopropanol (3:1) . This mixture is much better at solubilizing polar nitroanilines than pure EtOAc.

Q: Can I remove piperazine by rotovap (evaporation)?

  • Analysis: Piperazine has a boiling point of

    
     and sublimes.[6]
    
  • Verdict: Only partially effective. You can remove some by high-vacuum drying at

    
    , but it rarely removes trace amounts (<5%). It is not a purification method; it is a drying method.
    

Q: My product is acid-sensitive. I cannot use 1M HCl.

  • Solution: Use a Saturated Ammonium Chloride (

    
    )  wash.[9]
    
    • 
      . This is acidic enough to protonate piperazine (
      
      
      
      ) but mild enough to spare acid-labile protecting groups (like Boc or acetals).
Workflow Decision Tree

DecisionTree Start Start: Crude Mixture Solubility Is Product Acid Stable? Start->Solubility Stable Yes Solubility->Stable Yes Unstable No Solubility->Unstable No MethodA Method A: Wash w/ 1M HCl Stable->MethodA MethodB Method B: Wash w/ Sat. NH4Cl Unstable->MethodB Check Check Purity (NMR/TLC) MethodA->Check MethodB->Check Clean Pure Product Check->Clean Pass Dirty Piperazine Remains Check->Dirty Fail MethodC Method C: Silica Column (DCM:MeOH + 1% TEA) Dirty->MethodC

Figure 2: Decision matrix for selecting the appropriate purification protocol based on product stability.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[8]

  • BenchChem Technical Repository. (2025). Methods for removing unreacted piperazine from reaction mixtures. BenchChem Troubleshooting Guides.

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.

Sources

Minimizing side reactions in nucleophilic substitution of chloronitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in


 Protocols
Ticket ID:  SNAR-CNA-OPT-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Mechanistic Context

Welcome to the Advanced Synthesis Support Module. You are likely attempting to displace a chloride ion from a chloronitroaniline (CNA) scaffold using a nucleophile (amine, thiol, or alkoxide). While the nitro group activates the ring for Nucleophilic Aromatic Substitution (


), the presence of the aniline amine (

) introduces competing pathways that lead to yield erosion and "tar" formation.

The Core Conflict: The reaction requires the CNA ring to be electrophilic (electron-poor) to accept the incoming nucleophile. However, the inherent


 group is electron-donating, which deactivates the ring and simultaneously acts as a competing internal nucleophile or a site for oxidative degradation.

This guide provides troubleshooting for the three most critical failure modes:

  • Oligomerization (Self-Condensation): Product attacking Starting Material.

  • Hydrolysis: Formation of nitrophenols.

  • Regiochemical Scrambling: In substrates with multiple leaving groups.

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Oligomerization)

Symptom: The reaction mixture turns dark black/brown; TLC shows a streak (baseline material); yield is low despite consumption of starting material.

Root Cause: As the product forms, it often becomes a better nucleophile than the starting material or the external nucleophile.

  • Scenario: You are reacting 2-chloro-4-nitroaniline with a primary amine (

    
    ).
    
  • The Trap: The product is a phenylenediamine derivative. The new amino group (

    
    ) is electron-donating, making the product's other amine more nucleophilic. This product then attacks a molecule of unreacted starting material, forming a dimer, then a trimer (oligomerization).
    

Corrective Actions:

Parameter Recommendation Mechanistic Rationale
Stoichiometry Use Excess Nucleophile (>3 eq) Flooding the system with the desired nucleophile statistically outcompetes the product-as-nucleophile pathway.
Concentration High Dilution (0.1 M - 0.2 M) Intermolecular oligomerization is second-order with respect to aromatic concentration. Dilution favors the reaction with the abundant solvent/external nucleophile over the trace product.

| Protection | Acetyl Protection | If optimization fails, protect the aniline nitrogen of the substrate as an acetamide (


). This prevents it from acting as a nucleophile and can be hydrolyzed post-reaction. |
| Atmosphere  | Strict Inert (Ar/

)
| Phenylenediamines (the products) are highly susceptible to oxidative polymerization by air (formation of imines/quinones). |
Module B: Hydrolysis & The "Yellow Impurity"

Symptom: Appearance of a bright yellow, base-soluble impurity. LCMS shows a mass of


 (M-19 approx).

Root Cause: Hydroxide ions (


) are potent nucleophiles in 

. They are generated from trace water in the solvent reacting with the base (e.g.,

). The nitro group makes the C-Cl bond highly susceptible to attack by

, forming a nitrophenol.

Corrective Actions:

  • Solvent Drying: Do not rely on "anhydrous" bottles once opened. Store DMSO or DMF over activated 4Å molecular sieves for 24 hours prior to use.

  • Base Selection: Switch from hygroscopic bases (KOH, NaOH,

    
    ) to non-nucleophilic organic bases like DIPEA (Hünig's base)  or DBU  if the nucleophile is an amine. These generate the active nucleophile without introducing hydroxide.
    
  • Temperature Management: Hydrolysis has a higher activation energy than aminolysis in many systems. Reducing the temperature (e.g., from

    
     to 
    
    
    
    ) while extending reaction time often favors the amine attack.
Module C: Reaction Stalling (Deactivation)

Symptom: Starting material remains unconsumed even after 24 hours.

Root Cause: The aniline amine (


) donates electron density into the ring via resonance, raising the energy of the LUMO and making the ring less electrophilic. The Meisenheimer complex intermediate is destabilized.

Corrective Actions:

  • Solvent Polarity: Use DMSO or NMP . These dipolar aprotic solvents stabilize the polar Meisenheimer transition state, accelerating the reaction rate significantly compared to THF or Toluene.

  • Leaving Group Swap: If Chloride is too slow, synthesize the Fluoro -analogue (e.g., 2-fluoro-4-nitroaniline). Fluoride is a poorer leaving group in

    
     but the best leaving group in 
    
    
    
    because its high electronegativity inductively stabilizes the rate-determining transition state.

Visualizing the Pathways

The following diagram illustrates the competitive landscape of the reaction. The "Green Path" is desired; "Red Paths" must be suppressed.

SNAr_Pathways cluster_conditions Critical Control Points SM Chloronitroaniline (Substrate) Meisenheimer Meisenheimer Complex SM->Meisenheimer + Nu (Rate Limiting) Phenol Nitrophenol (Hydrolysis) SM->Phenol + H₂O/OH⁻ Nu Nucleophile (R-NH2) Product Product (Substituted Aniline) Meisenheimer->Product - Cl⁻ Oligomer Oligomer/Tars (Black Precipitate) Product->Oligomer + SM (Product acts as Nu)

Caption: Competitive pathways in the


 of chloronitroanilines. The product can feed back to attack the starting material (Oligomerization).

Standard Operating Procedure (SOP)

Protocol: Synthesis of N-substituted-2-amino-4-nitroaniline Based on optimized literature protocols for deactivated substrates.

Materials:

  • Substrate: 2-chloro-4-nitroaniline (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (3.0 - 5.0 eq)

  • Base: DIPEA (3.0 eq) - Optional if nucleophile is valuable; otherwise use excess nucleophile as base.

  • Solvent: Anhydrous DMSO (Concentration 0.2 M)

Step-by-Step:

  • Preparation: Dry glassware in an oven (

    
    ) for 2 hours. Cool under a stream of Argon.
    
  • Dissolution: Charge the flask with 2-chloro-4-nitroaniline and Anhydrous DMSO. Stir until fully dissolved.

    • Checkpoint: If the solution is cloudy, sonicate. Undissolved solids will lead to inconsistent kinetics.

  • Addition: Add DIPEA, followed by the Nucleophile.

    • Note: If the reaction is known to be very exothermic (rare for chlorides), add the nucleophile dropwise at

      
      .
      
  • Reaction: Heat to

    
      under an Argon balloon.
    
    • Monitoring: Sample at 1h, 4h, and 12h. Dilute aliquot in MeOH for HPLC/TLC.

    • Criteria: Stop when SM < 5%. Do not "cook" overnight unnecessarily to avoid darkening.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid (impurities like DMSO and salts remain in water).

    • Filter and wash with water.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography if possible, as diamines can streak on silica.

Decision Tree for Optimization

Optimization_Tree Start Reaction Complete? CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Workup CheckYield->Success Yes Analyze Analyze Impurity Profile CheckYield->Analyze No Hydrolysis Impurity: M-Cl+OH (Phenol) Analyze->Hydrolysis Oligomer Impurity: High MW / Tars Analyze->Oligomer NoRxn No Reaction / SM Recovery Analyze->NoRxn DrySolvent Action: Dry Solvent/Reagents Use DIPEA instead of Carbonates Hydrolysis->DrySolvent Dilute Action: Dilute Reaction (0.1M) Increase Nucleophile Eq. Oligomer->Dilute Hotter Action: Increase Temp Switch to NMP Use Fluoro-analog NoRxn->Hotter

Caption: Troubleshooting logic flow for optimizing


 yields.

References

  • Mechanistic Insight into

    
    : 
    Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews.
    
    
  • Solvent Effects in Nucleophilic Aromatic Substitution: Newall, C. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions. BenchChem.[2][3][4]

  • Synthesis of Phenylenediamines via

    
    : 
    Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 13: Aromatic Substitution, Nucleophilic).
    
    
  • Rao, S. N., et al. (2018).

    
     Reaction. Frontiers in Chemistry.
    
    

Sources

Technical Support Center: Purification of N-ethyl-2-nitro-5-(1-piperazinyl)aniline

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Chromatography Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Compound Profile

Welcome to the technical support portal for N-ethyl-2-nitro-5-(1-piperazinyl)aniline . This guide addresses the specific purification challenges associated with this intermediate. Based on its structure, this molecule presents a "Perfect Storm" for standard chromatography: it is polar , basic , and likely solubility-limited in non-polar solvents.[1]

Physicochemical Profile
FeatureChemical ImplicationChromatographic Consequence
Piperazine Moiety Distal nitrogen (N4) is a secondary amine (

).[1]
Severe Tailing: Strong ionic interaction with acidic silanols on silica gel.[1][2]
Nitro Group Electron-withdrawing; highly polar.[1]High Retention: Requires polar mobile phases (e.g., DCM/MeOH) to elute.[3]
Chromophore Nitroaniline core (Push-pull system).[1]Color: Deep yellow/orange/red. Visual detection is reliable; UV is secondary.[1]

Troubleshooting Guide (Q&A)

Issue 1: Peak Shape & Resolution

Q: "My compound elutes as a broad streak that never returns to baseline. How do I fix this tailing?"

A: This is the most common issue with piperazine derivatives.[1] Standard silica gel (



11

The Fix: Amine Modifiers You must neutralize the silica surface.[1]

  • Add Triethylamine (TEA): Add 1% TEA (v/v) to your mobile phase.[1] The TEA competes for the silanol sites, effectively "capping" them and allowing your product to elute cleanly.[1]

  • Ammonia Alternative: If TEA interferes with subsequent steps (e.g., NMR), use 1% concentrated Ammonium Hydroxide (

    
    ) in the Methanol component of your mobile phase.
    
Issue 2: Solubility & Loading

Q: "The sample precipitates at the top of the column when I load it with Hexanes/DCM."

A: Nitroanilines with piperazine substituents often have poor solubility in non-polar solvents like Hexanes or pure DCM.[1] Liquid loading with a "strong" solvent (like pure DCM or MeOH) causes the compound to crash out as soon as it hits the "weak" equilibration solvent on the column.[1]

The Fix: Dry Loading Do not use liquid loading.[1]

  • Dissolve your crude mixture in a minimal amount of MeOH/DCM.

  • Add Celite 545 or clean Silica Gel (ratio 1:2 crude:sorbent).[1]

  • Rotovap to dryness until you have a free-flowing powder.[1]

  • Load this powder into a solid load cartridge or directly onto the top of the column.[1]

Issue 3: Retention

Q: "I'm using 50% EtOAc/Hexanes, but the compound stays at the baseline (


)."

A: This solvent system is likely too non-polar.[1] The piperazine and nitro groups make the molecule significantly polar.[1]

The Fix: Switch to DCM/MeOH Move to a Dichloromethane (DCM) and Methanol (MeOH) system.[1][3][4][5][6]

  • Starting Point: 95:5 DCM:MeOH (+1% TEA).

  • Gradient: 0%

    
     10% MeOH in DCM.
    
  • Note: Do not exceed 15-20% MeOH on silica, or you risk dissolving the silica gel itself.[1]

Visual Logic & Mechanisms

Diagram 1: The Purification Decision Tree

Use this logic flow to determine the exact protocol for your specific crude mixture.[1]

PurificationLogicStartStart: Crude MixtureSolubilityCheckCheck Solubility in DCMStart->SolubilityCheckTLC_CheckRun TLC (10% MeOH/DCM)SolubilityCheck->TLC_CheckSolubleMethodBPROTOCOL B:Dry Load + TEA ModifierSolubilityCheck->MethodBPrecipitates/InsolubleStreakDoes it streak?TLC_Check->StreakMethodAPROTOCOL A:Liquid Load + TEA ModifierStreak->MethodAYes (Add 1% TEA)MethodCPROTOCOL C:Reverse Phase (C18)Streak->MethodCNo Separation

Caption: Decision matrix for selecting the optimal loading and elution strategy based on solubility and TLC behavior.

Diagram 2: The "Amine Tailing" Mechanism

Understanding why you are adding TEA is crucial for reproducible science.

Mechanismcluster_0Without Modifier (Tailing)cluster_1With TEA Modifier (Clean Elution)Silica1Silica Surface(Si-O-H)InteractionStrong Hydrogen/Ionic Bond(Stuck)Silica1->InteractionPiperazine1Piperazine Amine(Basic)Interaction->Piperazine1Silica2Silica Surface(Si-O-H)TEATriethylamine (TEA)(Sacrificial Base)Silica2->TEABlockedPiperazine2Product(Free flowing)

Caption: Mechanistic view of how Triethylamine (TEA) blocks acidic silanol sites, preventing the piperazine product from "sticking" to the column.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (DCM/MeOH + TEA)

Best for: Standard purification when the compound is moderately soluble.

Materials:

  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).[1]

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine.[1]

  • Solvent B: 10% Methanol in DCM + 1% Triethylamine.[1]

Procedure:

  • Column Pre-treatment (Critical): Flush the column with 3 Column Volumes (CV) of Solvent A containing the TEA.[1] This "neutralizes" the column before your sample touches it.[1]

  • Loading: Dissolve sample in minimal DCM. Load carefully.

  • Gradient:

    • 0-5 min: 100% Solvent A (Isocratic hold to elute non-polar impurities).[1]

    • 5-20 min: Linear gradient to 50% Solvent B (effectively 5% MeOH total).

    • 20-30 min: Hold at 50% Solvent B.

  • Detection: Monitor at 254 nm (UV) and 430 nm (Visible - for the yellow nitro color).[1]

Protocol B: The Dry Load Method

Best for: Low solubility samples or large scale purification.

Procedure:

  • Dissolve 1.0 g of crude material in 10 mL of MeOH/DCM (1:1).

  • Add 2.0 g of Celite 545.

  • Evaporate solvent under reduced pressure until a dry, free-flowing powder remains.[1]

  • Add the powder to a solid load cartridge (or pour on top of the packed column with a layer of sand on top).[1]

  • Run the gradient described in Protocol A .

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of basic amines).

    • Relevance: Establishes the

      
       basis for silica interactions and the necessity of amine modifiers.
      
  • Teledyne ISCO. (2023).[1] Flash Chromatography of Amines: Overcoming Tailing. Application Note AN102.[1]

    • Relevance: Industrial standard protocol for using TEA and Ammonium Hydroxide in flash chromatography.[1]

  • Biotage. (2024).[1] The Flash Purification Blog: Strategies for Basic Compounds.

    • Relevance: Validates the "Dry Loading" technique for solubility-limited polar compounds.

  • Reich, H. J. (2024).[1] Common Solvents and Modifiers for Chromatography.[1][5] University of Wisconsin-Madison Organic Chemistry Data.[1]

    • Relevance: Provides solvent polarity scales and modifier compatibility data.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for N-ethyl-2-nitro-5-(1-piperazinyl)aniline and all solvents before proceeding.

Validation & Comparative

A Comprehensive Guide to Determining and Comparing the UV-Vis Absorption Maxima of N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for determining the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of N-ethyl-2-nitro-5-(1-piperazinyl)aniline. In the absence of extensive published data for this specific compound, this document serves as a comprehensive experimental protocol and comparative analysis guide for researchers in analytical chemistry, pharmacology, and drug development. We outline the fundamental principles of UV-Vis spectroscopy, provide a step-by-step methodology for λmax determination under varying solvent and pH conditions, and offer a comparative analysis with structurally related nitroanilines. This guide is designed to empower researchers to generate reliable, high-quality data and to understand the key structural and environmental factors influencing the compound's spectral properties.

Introduction: The Significance of UV-Vis Absorption in Drug Development

Ultraviolet-visible (UV-Vis) spectroscopy is a foundational analytical technique used to measure the absorption of UV or visible light by a substance.[1][2][3] This technique is simple, cost-effective, and non-destructive, making it an indispensable tool in both qualitative and quantitative analysis.[4] In the context of drug development, determining a compound's UV-Vis absorption spectrum, particularly its wavelength of maximum absorbance (λmax), is crucial for several reasons:

  • Quantitative Analysis: The λmax is the wavelength at which the spectrophotometer is most sensitive for detecting changes in concentration, forming the basis for assays that adhere to the Beer-Lambert Law.[1][5]

  • Purity Assessment: The presence of impurities can often be detected by the appearance of unexpected peaks or shifts in the λmax of the primary compound.

  • Structural Elucidation: The position and intensity of absorption bands provide valuable information about the electronic structure of a molecule, specifically the nature of its chromophores (light-absorbing groups).[6]

  • Physicochemical Properties: Studying shifts in λmax under different conditions (e.g., solvent polarity, pH) can reveal insights into a molecule's stability, ionization state (pKa), and potential for interaction with its environment.

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a substituted nitroaniline. This class of compounds is characterized by a "push-pull" electronic system, where an electron-donating group (the aniline nitrogen) and an electron-withdrawing group (the nitro group) are conjugated through an aromatic ring. This structure typically leads to strong absorption in the UV-Vis region due to intramolecular charge transfer (ICT) transitions. Understanding the precise λmax of this molecule is the first step in developing robust analytical methods for its study.

Theoretical Background: What Governs UV-Vis Absorption?

The absorption of UV-Vis light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state.[3][4] The specific wavelength of light absorbed corresponds to the energy difference between these states. For molecules like N-ethyl-2-nitro-5-(1-piperazinyl)aniline, the key factors influencing the λmax are:

  • Chromophores and Auxochromes: The primary chromophore is the nitroaniline system. The ethyl and piperazinyl groups act as auxochromes—substituents that modify the absorption characteristics of the chromophore.

  • Solvatochromism: This refers to the shift in the position of an absorption band due to the polarity of the solvent.[7] Polar solvents can stabilize either the ground state or the excited state of the molecule, altering the energy gap for electronic transition.[7][8] For push-pull systems like nitroanilines, increasing solvent polarity often leads to a bathochromic shift (red shift, to longer λmax) because the more polar excited state is stabilized to a greater extent than the ground state.[7][9]

  • pH Effects (Halochromism): Changes in pH can alter the ionization state of a molecule, significantly impacting its electronic structure and, consequently, its UV-Vis spectrum.[10] The piperazinyl and anilino nitrogens in the target molecule are basic and can be protonated in acidic media. Protonation of the anilino nitrogen, for example, would disrupt its electron-donating ability, leading to a loss of conjugation and a hypsochromic shift (blue shift, to shorter λmax).[10][11]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step protocol for the accurate determination of the λmax for N-ethyl-2-nitro-5-(1-piperazinyl)aniline.

Materials and Instrumentation
  • Compound: N-ethyl-2-nitro-5-(1-piperazinyl)aniline (synthesis may be required if not commercially available). A known synthesis route involves the reaction of 5-chloro-2-nitroaniline with piperazine, followed by N-ethylation.[12]

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 800 nm.[3]

  • Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region (<340 nm).[13]

  • Solvents: A range of solvents with varying polarities (e.g., Cyclohexane (non-polar), Ethanol (polar, protic), Acetonitrile (polar, aprotic), and Water (highly polar, protic)).

  • Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, 11).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of N-ethyl-2-nitro-5-(1-piperazinyl)aniline.

    • Dissolve it in a suitable solvent (e.g., ethanol) in a 100 mL volumetric flask to create a concentrated stock solution. Ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to prepare a working solution with an expected absorbance in the optimal range of 0.1 to 1.0.[13] This typically involves a 1:10 or 1:100 dilution of the stock solution.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for a full scan (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the pure solvent (or buffer) that will be used for the sample. This is the "blank."

    • Place the blank in the reference and sample holders and perform a baseline correction to zero the instrument.[14]

  • Sample Measurement (Solvatochromism Study):

    • Rinse a second cuvette with a small amount of the working solution before filling it ¾ full.[5]

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The instrument will plot absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • Repeat this process for each solvent (Cyclohexane, Acetonitrile, Water), ensuring to use the respective pure solvent as the blank for each measurement.

  • Sample Measurement (pH Effect Study):

    • Prepare working solutions of the compound in each of the different pH buffers.

    • For each pH, use the corresponding buffer as the blank.

    • Acquire the UV-Vis spectrum for the compound in each buffer and record the λmax.

Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Comparison stock Prepare Concentrated Stock Solution work_solv Dilute for Solvatochromism Study (in each solvent) stock->work_solv work_ph Dilute for pH Study (in each buffer) stock->work_ph setup Instrument Setup (200-600 nm scan) work_solv->setup Use Solvents work_ph->setup Use Buffers blank Baseline Correction (Blank with pure solvent/buffer) setup->blank scan Acquire Full Spectrum of Sample blank->scan id_lambda Identify λmax from Spectrum scan->id_lambda tabulate Tabulate λmax vs. Solvent/pH id_lambda->tabulate compare Compare with Alternative Compounds tabulate->compare

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Results and Comparative Analysis

The data generated from the above protocol should be tabulated for clear comparison.

Expected Data Presentation

Table 1: Effect of Solvent Polarity on λmax of N-ethyl-2-nitro-5-(1-piperazinyl)aniline

SolventPolarity Indexλmax (nm)Observed Shift
Cyclohexane0.2Experimental ValueReference
Acetonitrile5.8Experimental ValueBathochromic/Hypsochromic
Ethanol4.3Experimental ValueBathochromic/Hypsochromic
Water10.2Experimental ValueBathochromic/Hypsochromic

Table 2: Effect of pH on λmax of N-ethyl-2-nitro-5-(1-piperazinyl)aniline (in aqueous buffer)

pHλmax (nm)Observed ShiftPutative Ionization State
2.0Experimental ValueHypsochromicDi-protonated
4.0Experimental ValueHypsochromicMono-protonated
7.0Experimental ValueReferenceNeutral
9.0Experimental ValueMinimal/No ShiftNeutral
11.0Experimental ValueMinimal/No ShiftNeutral
Comparison with Alternative Compounds

To provide context, the spectral data should be compared with known values for structurally similar compounds. 4-Nitroaniline (p-nitroaniline) serves as an excellent reference.

Table 3: Comparison of λmax with Structurally Similar Nitroanilines

CompoundSolventλmax (nm)Reference
N-ethyl-2-nitro-5-(1-piperazinyl)aniline Ethanol Experimental Value This Study
4-NitroanilineWater381[15]
4-NitroanilineCyclohexane322[7][9]
2-NitroanilineVaries~400-412[16]
Aniline (unsubstituted)Acidic Medium203[11]
Aniline (unsubstituted)Neutral~280[11]
Discussion and Interpretation
  • Solvent Effects: It is anticipated that N-ethyl-2-nitro-5-(1-piperazinyl)aniline will exhibit a significant bathochromic shift (red shift) as solvent polarity increases. This is consistent with the behavior of other push-pull nitroaromatics like 4-nitroaniline, where the charge-transfer character of the excited state is stabilized by polar solvents, lowering the transition energy.[9][17] The magnitude of this shift provides insight into the change in dipole moment upon excitation.

  • pH Effects: A pronounced hypsochromic shift (blue shift) is expected at low pH. This is because the lone pair of electrons on the aniline nitrogen, which is crucial for the charge-transfer transition, will be tied up upon protonation to form an anilinium ion.[10][11] This effectively removes the "push" component of the push-pull system, causing the spectrum to resemble that of a simple nitrobenzene derivative, which absorbs at a much shorter wavelength. The transition in λmax as a function of pH can be used to estimate the pKa of the anilino group.

  • Structural Comparison: Compared to 4-nitroaniline, the presence of the additional electron-donating groups (the N-ethyl and the piperazinyl ring at the 5-position) is expected to enhance the overall electron-donating strength of the amino moiety. This should lead to a lower energy charge-transfer transition and thus a longer λmax for the target compound in a given solvent compared to 4-nitroaniline.

Conclusion

This guide establishes a robust, scientifically-grounded protocol for characterizing the UV-Vis absorption properties of N-ethyl-2-nitro-5-(1-piperazinyl)aniline. By systematically investigating the effects of solvent polarity and pH, researchers can generate high-quality, reproducible data. The comparative analysis with structurally related compounds provides a logical framework for interpreting these results, linking spectral shifts to specific molecular features. This methodology is not only critical for developing analytical assays for this specific molecule but also serves as a valuable template for the physicochemical characterization of novel drug candidates.

References

  • Agilent Technologies. What is UV-Vis Spectroscopy? Principles Overview. Available at: [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Available at: [Link]

  • Microbe Notes. UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023). Available at: [Link]

  • Surplus Solutions. What Is the Principle of UV-Vis Spectroscopy and Why It Matters. (2025). Available at: [Link]

  • Desta, T. T., & Tessema, M. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy.International Journal of Analytical Chemistry, 2021, 8868679. Available at: [Link]

  • MRC Laboratory Equipment. All You Need To Know About UV-Vis Spectrophotometer. Available at: [Link]

  • Kumar, V., et al. (2022). Effects of Solvents on Electronic Absorption Spectra of P-Nitroaniline: Organic Solvents Versus Ionic Liquid Based Media.SSRN. Available at: [Link]

  • Moran, A. M., & Myers Kelley, A. (2001). Solvent effects on ground and excited electronic state structures of p-nitroaniline.The Journal of Chemical Physics, 115(2), 912–924. Available at: [Link]

  • Filo. Aniline absorbs at 280 nm but in acidic medium, the main absorption band is seen at 203 nm which is comparable to benzene. Explain. (2025). Available at: [Link]

  • Rasayan Journal of Chemistry. UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. Available at: [Link]

  • ChemRxiv. Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Available at: [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Available at: [Link]

  • AIP Publishing. Solvent effects on ground and excited electronic state structures of p-nitroaniline. (2001). Available at: [Link]

  • SlidePlayer. Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Available at: [Link]

  • ResearchGate. How to calculate absorption coefficient from the UV-Vis absorption data? (2020). Available at: [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Available at: [Link]

  • YouTube. UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. (2023). Available at: [Link]

  • La Salle University. CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Available at: [Link]

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available at: [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... Available at: [Link]

  • ResearchGate. UV‐vis absorption for the reduction of 4‐nitroaniline (4‐NA) to... Available at: [Link]

  • Chegg. Solved In UV/VIS spectra ,why meta-nitroaniline more stable. (2021). Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of (a) 4-nitroaniline, (b) kinetics of... Available at: [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Available at: [Link]

Sources

Elemental Analysis Standards for Piperazinyl Nitroanilines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, combustion-based Elemental Analysis (EA) has been the gatekeeper for publication-quality purity in medicinal chemistry. However, piperazinyl nitroanilines present a "perfect storm" of analytical challenges: the refractory nature of nitro groups and the hygroscopicity of the piperazine ring often lead to EA failures (outside the ±0.4% tolerance), even for pure compounds.

This guide objectively compares the traditional Combustion Analysis (CHNS) against the modern gold standard, Quantitative NMR (qNMR) . While EA remains a legacy requirement for many journals, experimental evidence suggests qNMR offers superior specificity and accuracy for this specific scaffold by bypassing solvation and combustion inefficiencies.

The Scaffold Challenge

Target Molecule Class: Piperazinyl Nitroanilines (e.g., N-(4-nitrophenyl)piperazine derivatives). Application: Potassium channel blockers, antiparasitic agents, and kinase inhibitors.

The Analytical "Purity Gap"

Researchers often encounter a discrepancy where LC-MS shows >99% purity, but EA results drift beyond acceptable limits. This is driven by two structural moieties:[1][2][3]

  • The Nitroaniline Core:

    • Issue: Nitro groups (

      
      ) are resistant to reduction during combustion. Incomplete conversion of nitrogen oxides (
      
      
      
      ) to nitrogen gas (
      
      
      ) leads to low Nitrogen values.
    • Risk: Rapid, explosive decomposition in the combustion tube can blow particulate matter past the oxidation zone, resulting in low Carbon values.

  • The Piperazine Ring:

    • Issue: The secondary amine in the piperazine ring is highly hygroscopic and readily forms non-stoichiometric hydrates or hemihydrates.

    • Result: This trapped water skews Hydrogen (high) and Carbon/Nitrogen (low) percentages, often interpreted falsely as impurity.

The Standard: Combustion Analysis (CHNS)

Despite its flaws, EA is the benchmark for bulk purity. Success with piperazinyl nitroanilines requires strict adherence to modified protocols.

Optimized Protocol for Nitrogen-Rich Scaffolds
  • Instrument: PerkinElmer 2400 Series II or equivalent.

  • Combustion Temperature: Elevated to 975°C (standard is often 925°C) to ensure complete oxidation of the aromatic ring.

  • Reduction Phase: Critical for Nitro groups.

Step-by-Step Workflow
  • Calibration: Run Sulfanilamide standard (

    
    ). Crucial: For nitroanilines, run a "conditioning" sample of a nitro-standard (e.g., dinitrobenzoic acid) to activate the copper reduction column.
    
  • Sample Preparation:

    • Dry sample under high vacuum (0.1 mbar) at 50°C for 24 hours over

      
      .
      
    • Note: Piperazine salts (HCl) are less hygroscopic than free bases but harder to combust.

  • Weighing: Use a microbalance (

    
     mg). Seal tin capsules immediately; do not leave on the autosampler rack for >10 mins to avoid moisture uptake.
    
  • Oxygen Boost: Increase oxygen dose by 2–5 seconds to prevent "soot" formation from the electron-rich piperazine ring.

Troubleshooting the "Nitro Drift"

If Nitrogen values are consistently low (>0.4% deviation) while Carbon is accurate:

  • Cause: Exhausted Copper reduction tube. Nitro groups generate excess

    
     and 
    
    
    
    , depleting the copper rapidly.
  • Fix: Replace the reduction tube immediately.

The Challenger: Quantitative NMR (qNMR)

qNMR is an absolute method that determines purity by comparing the integration of the analyte against a certified internal standard (IS).[4] It is orthogonal to EA and immune to the hygroscopicity errors that plague piperazines.

Protocol for Piperazinyl Nitroanilines
  • Instrument: 400 MHz or higher (600 MHz recommended to separate aromatic signals).

  • Solvent: DMSO-

    
     (Solubilizes nitroanilines well; breaks up some piperazine aggregates).
    
Internal Standard Selection

Selection is critical. The IS signals must not overlap with the scaffold.

  • Recommended IS: 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Why: These provide sharp singlets in regions typically clear of nitroaniline aromatic protons (6.5–8.0 ppm) and piperazine alkyl protons (2.5–3.5 ppm).

qNMR Workflow
  • Weighing: Weigh ~10 mg of analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube or a mixing vial. Record weights to 0.01 mg precision.
  • Acquisition Parameters (The "q" Factor):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually the aromatic nitro protons). Set
      
      
      
      
      seconds.
    • Scans: 16–32 scans (sufficient for S/N > 400).

  • Processing: Phase and baseline correction must be done manually, not automatically.

Calculation


Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of standard.[3][4][5][6][7][8][9][10][11][12][13][14]

Comparative Analysis: EA vs. qNMR

The following data represents a typical characterization scenario for a synthesized piperazinyl nitroaniline derivative (


).
Table 1: Performance Comparison
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Principle Bulk elemental composition (Combustion)Molar ratio of protons (Resonance)
Sample Destructive? YesNo
Solvent/Water Sensitivity High (Trapped water counts as H/O, dilutes C/N)None (Water peak is distinct and ignored)
Nitro Group Handling Difficult (Requires efficient reduction)Easy (Distinct aromatic shifts)
Accuracy (Typical)

(Absolute error)

(Relative error)
False Negatives Common (Pure wet compounds fail)Rare
Table 2: Experimental Case Study (Simulated Data)

Scenario: Pure N-(4-nitrophenyl)piperazine containing 0.5 eq. of trapped water (hemihydrate).

Element / MetricTheoretical (Anhydrous)Found (EA)DeviationqNMR Result
Carbon 57.96%55.50%-2.46% (Fail) --
Hydrogen 6.32%6.55%+0.23%--
Nitrogen 20.28%19.40%-0.88% (Fail) --
Calculated Purity --~95.7% (Inaccurate)--99.1%

Analysis: The EA fails because the machine assumes an anhydrous formula. The trapped water dilutes the Carbon and Nitrogen mass percentages. qNMR ignores the water signal at 3.33 ppm (in DMSO) and integrates only the scaffold protons, correctly confirming the structure is intact and pure.

Visual Workflows

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to abandon EA in favor of qNMR for this specific scaffold.

G Start Synthesized Piperazinyl Nitroaniline Dry Vacuum Dry (50°C, 24h, P2O5) Start->Dry EA_Run Run Combustion Analysis (CHNS) Dry->EA_Run Check Within ±0.4%? EA_Run->Check Pass PASS: Submit for Publication Check->Pass Yes Fail_Analysis Analyze Deviation Check->Fail_Analysis No Drift_C_N Low C & N? (Likely Hydrate) Fail_Analysis->Drift_C_N Drift_N Low N only? (Incomplete Reduction) Fail_Analysis->Drift_N Action_qNMR Pivot to qNMR (Internal Standard Method) Drift_C_N->Action_qNMR Hygroscopicity Issue Action_Reduct Replace Cu Tube & Increase O2 Boost Drift_N->Action_Reduct Nitro Issue Action_Reduct->EA_Run Retry

Caption: Decision tree for validating purity of hygroscopic nitro-compounds. Note the pivot to qNMR when hydration is suspected.

Diagram 2: The Combustion Chemistry of Nitroanilines

Understanding why EA fails requires visualizing the combustion tube reactions.

Combustion cluster_fail Failure Mode: Exhausted Copper Sample Piperazinyl Nitroaniline (R-NO2) Oxidation Oxidation Zone (975°C) + O2 (Excess) Sample->Oxidation Combustion Gases_Ox CO2, H2O, NOx, N2 Oxidation->Gases_Ox Reduction Reduction Zone (650°C) Copper (Cu) Gases_Ox->Reduction Critical Step: NOx -> N2 Gases_Final CO2, H2O, N2 Reduction->Gases_Final Detector TCD Detection Gases_Final->Detector

Caption: The critical path of Nitrogen in EA. Nitro groups produce high NOx loads; if the Copper zone is depleted, NOx is not converted to N2, causing low Nitrogen readings.

Recommendations

  • For Publication: Attempt EA first using the "Optimized Protocol" (Section 2). If values deviate due to suspected hydration (Low C/N, High H), calculate the theoretical values for a hemihydrate (

    
    ) and see if they match.
    
  • For Internal Validation: Use qNMR exclusively. It is faster, consumes less sample, and provides a truer measure of the active pharmaceutical ingredient (API) mass fraction.

  • Reporting: If EA fails but qNMR passes, report the qNMR purity in the experimental section, citing the specific relaxation delay (

    
    ) and Internal Standard used to demonstrate rigor.
    

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity Requirements. American Chemical Society.[11] [Link]

  • Pauli, G. F., et al. (2014).[15] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[15] Journal of Medicinal Chemistry.[13][15][16] [Link]

  • Organic Syntheses. (1943). o-Nitroaniline Synthesis and Purification. Coll. Vol. 2, p.501. [Link]

Sources

Crystal structure determination of N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Crystal Structure Determination of N-ethyl-2-nitro-5-(1-piperazinyl)aniline and a Comparison of Analytical Techniques

The Subject Molecule: N-ethyl-2-nitro-5-(1-piperazinyl)aniline

N-ethyl-2-nitro-5-(1-piperazinyl)aniline belongs to the nitroaniline class of compounds, which are known for their applications as intermediates in the synthesis of dyes, pharmaceuticals, and antioxidants[1]. The presence of a piperazine moiety is common in many biologically active compounds, contributing to their pharmacological properties[2][3]. The ethyl group on the aniline nitrogen further modifies its electronic and steric properties. The precise determination of its crystal structure would provide invaluable insights into its intermolecular interactions, polymorphism, and ultimately, its behavior as a potential drug candidate.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the atomic and molecular structure of a crystalline compound[4][5][6][7]. This non-destructive technique provides detailed information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice[6][7].

Hypothetical Experimental Protocol for N-ethyl-2-nitro-5-(1-piperazinyl)aniline

The successful application of SCXRD is contingent on the availability of high-quality single crystals, which can often be the most challenging step[4].

1. Crystallization:

  • Method: Slow evaporation from a suitable solvent is a common technique for growing single crystals of organic molecules[8][9]. A saturated solution of N-ethyl-2-nitro-5-(1-piperazinyl)aniline would be prepared in a solvent such as ethanol, methanol, or a mixture of solvents. The solution would then be left undisturbed in a loosely capped vial to allow for slow evaporation at room temperature.

  • Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical and often determined empirically.

2. Data Collection:

  • A suitable single crystal (typically 30-300 microns in size) would be mounted on a goniometer head[7].

  • The crystal would be placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector like a CCD or CMOS detector[6][10].

  • X-rays are generated, collimated, and directed at the crystal[6]. As the crystal is rotated, a diffraction pattern is collected, which is a unique fingerprint of the crystal's internal structure[7].

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map[11].

  • An initial molecular model is built into the electron density map.

  • The model is then refined using full-matrix least-squares techniques to improve the fit between the observed and calculated diffraction data, resulting in the final, highly accurate crystal structure[9].

Expected Crystallographic Data

Based on the crystal structures of similar nitroaniline and piperazine-containing compounds, we can anticipate the key crystallographic parameters for N-ethyl-2-nitro-5-(1-piperazinyl)aniline.

ParameterExpected Value/InformationReference for Similar Structures
Crystal SystemMonoclinic or Orthorhombic[8][12][13]
Space GroupP2₁/c, P2₁2₁2₁, or Pbcn[2][8][14]
Z (molecules per unit cell)4 or 8[14][15]
Key Intermolecular InteractionsN-H···O and C-H···O hydrogen bonds, potential π-π stacking[2][8][14]

Comparative Analysis of Alternative Structure Determination Techniques

While SCXRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck[4]. In such cases, or to gain complementary information, other techniques are invaluable.

dot

Structure_Determination_Workflow cluster_0 Decision Pathway for Crystal Structure Determination start Synthesized Compound (N-ethyl-2-nitro-5-(1-piperazinyl)aniline) crystal_check Single Crystals Available? start->crystal_check scxrd Single-Crystal X-ray Diffraction (SCXRD) (Definitive Structure) crystal_check->scxrd Yes no_crystals No Suitable Single Crystals crystal_check->no_crystals No final_structure Final Validated Crystal Structure scxrd->final_structure powder_sample Polycrystalline Powder Available? no_crystals->powder_sample pxrd Powder X-ray Diffraction (PXRD) (Phase ID, Unit Cell) powder_sample->pxrd Yes microed Microcrystal Electron Diffraction (MicroED) (Structure from Nanocrystals) powder_sample->microed Yes (nanocrystals) nmr_cryst NMR Crystallography (Local Structure, Dynamics) powder_sample->nmr_cryst Yes csp Computational Crystal Structure Prediction (CSP) (Theoretical Structures) powder_sample->csp In silico pxrd->final_structure Structure Solution & Refinement microed->final_structure nmr_cryst->final_structure Combined with other data csp->final_structure Validated by experiment

Caption: Decision workflow for selecting a structure determination method.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing microcrystalline powders[16][17]. While traditionally used for phase identification and quality control, advancements in direct-space methods and Rietveld refinement have made ab initio structure determination from powder data increasingly feasible for organic molecules[16][18][19].

  • Advantages over SCXRD:

    • Does not require single crystals, which is a major advantage when crystallization is difficult[16][17].

    • Provides information about the bulk sample, ensuring the determined structure is representative.

  • Disadvantages:

    • The one-dimensional nature of the data (intensity vs. 2θ) leads to peak overlap, making structure solution more challenging than with SCXRD, especially for complex molecules with large unit cells and low symmetry[17][20].

    • The accuracy of the determined structure may be lower than that from SCXRD.

  • Application for the Target Molecule: If N-ethyl-2-nitro-5-(1-piperazinyl)aniline is synthesized as a microcrystalline powder and single crystals cannot be grown, PXRD would be the primary alternative for structure determination[19].

NMR Crystallography

NMR crystallography utilizes solid-state NMR (ssNMR) spectroscopy, often in combination with diffraction data and computational modeling, to determine the structure of solid materials at the atomic scale[21][22][23].

  • Advantages over SCXRD:

    • Does not require long-range crystalline order, making it suitable for microcrystalline, disordered, or amorphous materials[24].

    • Highly sensitive to the local environment of atoms, providing valuable information on conformation, tautomeric forms, and intermolecular interactions[25].

  • Disadvantages:

    • Generally more time-consuming and expensive than SCXRD[21].

    • Often provides partial structural information that needs to be combined with other data for a complete structure determination[21]. Isotope labeling may be required for complex molecules.

  • Application for the Target Molecule: NMR crystallography could be used to determine the number of crystallographically independent molecules in the asymmetric unit, assess phase purity, and provide insights into the conformation of the ethyl and piperazinyl groups[25]. It is particularly powerful when combined with PXRD data to solve and validate a crystal structure[18][25].

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy (cryoEM) method that can determine high-resolution atomic structures from nanocrystals, which are much smaller than those required for SCXRD[5][26].

  • Advantages over SCXRD:

    • Requires only nanocrystals (as small as 100 nm), which are often present in samples that appear to be amorphous powders[5][26].

    • Data collection is extremely fast, often taking only a few minutes[5].

  • Disadvantages:

    • Requires specialized equipment (an electron microscope).

    • Sample preparation can be challenging, and radiation damage can be a concern.

  • Application for the Target Molecule: If only a seemingly amorphous powder of N-ethyl-2-nitro-5-(1-piperazinyl)aniline is available, MicroED offers a revolutionary approach to obtain a single-crystal-like structure[5][26].

Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the crystal structures of a molecule from first principles, based only on its chemical composition[27][28]. These methods search for the most thermodynamically stable crystal packing arrangements.

  • Advantages:

    • Purely theoretical, requiring no experimental sample.

    • Can predict potential polymorphs and their relative stabilities, which is crucial for pharmaceutical development[29].

  • Disadvantages:

    • Computationally expensive, especially for flexible molecules.

    • The accuracy of the predicted structures depends heavily on the force fields and quantum mechanical methods used[28]. Experimental validation is essential.

  • Application for the Target Molecule: CSP could be used to generate a set of plausible crystal structures for N-ethyl-2-nitro-5-(1-piperazinyl)aniline. These predicted structures can then be used to aid in the interpretation of PXRD data or to be validated by experimental findings[30][31].

Summary Comparison of Techniques

TechniqueSample RequirementPrimary OutputKey AdvantageKey Limitation
SCXRD Single crystal (30-300 µm)Precise 3D atomic coordinates, bond lengths/anglesUnambiguous and highly accurate structure determinationRequires high-quality single crystals
PXRD Microcrystalline powderUnit cell parameters, phase identification, potential for full structureWorks with powders, analyzes bulk materialPeak overlap can complicate structure solution for complex molecules
NMR Cryst. Powder (crystalline or amorphous)Local atomic environments, conformation, dynamicsApplicable to non-crystalline and disordered materialsOften provides partial structure; can be time-consuming
MicroED Nanocrystals (~100 nm)High-resolution 3D atomic coordinatesWorks with extremely small crystalsRequires specialized equipment; potential for radiation damage
CSP None (in silico)Predicted crystal structures and their relative energiesPredicts polymorphs without a physical sampleComputationally intensive; requires experimental validation

Conclusion

The definitive determination of the crystal structure of N-ethyl-2-nitro-5-(1-piperazinyl)aniline would be achieved through single-crystal X-ray diffraction, provided that suitable single crystals can be obtained. This technique would yield a wealth of information crucial for understanding its solid-state properties and potential as a pharmaceutical agent. However, the modern crystallographer has a suite of powerful complementary and alternative techniques at their disposal. In the absence of single crystals, a combination of powder X-ray diffraction, NMR crystallography, and computational crystal structure prediction can provide a robust pathway to structural elucidation. Furthermore, the emerging technique of MicroED offers a promising route for obtaining high-resolution structures from nanocrystalline samples that were previously intractable. The choice of methodology, as outlined in the workflow diagram, will ultimately be guided by the nature of the synthesized material, with the overarching goal of obtaining a validated and accurate three-dimensional molecular structure.

References

  • Nuclear magnetic resonance crystallography. Wikipedia. [Link]

  • NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. PMC. [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. MDPI. [Link]

  • Crystal structure prediction. Wikipedia. [Link]

  • Crystal structure prediction. Daygroup. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • NMR Crystallography. IUCr Journals. [Link]

  • NMR crystallography – Knowledge and References. Taylor & Francis. [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science - ACS Publications. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. IUCr Journals. [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. PMC. [Link]

  • Single-crystal X-ray Diffraction. SERC. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [No specific source name, likely a conference abstract or presentation summary]. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [No specific source name]. [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

  • Themed collection Methods and applications of crystal structure prediction. [No specific source name]. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [No specific source name]. [Link]

  • X-ray data-enhanced computational method can determine crystal structures of multiphase materials. EurekAlert!. [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters | AIP Publishing. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. [Link]

  • SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. [No specific source name]. [Link]

  • Crystal structure determination of a series of small organic compounds from powder data. [No specific source name]. [Link]

  • Experimental setup for high-pressure single crystal diffraction at... ResearchGate. [Link]

  • Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [No specific source name]. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PMC. [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. PMC - NIH. [Link]

  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. PMC. [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals. [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. PMC. [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

  • 4-Nitrophenol–piperazine (2/1). ResearchGate. [Link]

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Safety Operating Guide

Personal protective equipment for handling N-ethyl-2-nitro-5-(1-piperazinyl)aniline

[1]

Executive Summary

N-ethyl-2-nitro-5-(1-piperazinyl)aniline presents a dual-hazard profile characteristic of complex pharmaceutical intermediates: the acute systemic toxicity of nitroaromatics combined with the sensitization potential of piperazines .[1]

Standard laboratory PPE is insufficient for this compound. Because the N-ethyl group increases lipophilicity, skin absorption is rapid and often undetectable until systemic symptoms (methemoglobinemia) appear. This guide mandates a "Zero-Contact" protocol using barrier-specific PPE and engineering controls.[1]

Part 1: Hazard Profiling & Molecular Logic

Understanding the "Why" behind the safety protocols.[1]

To accurately assess the risk without a compound-specific SDS for every synthesis batch, we apply Fragment-Based Hazard Analysis (FBHA).[1]

Molecular FragmentAssociated HazardPhysiological Mechanism
Nitro Group (-NO₂) Methemoglobinemia Oxidizes ferrous hemoglobin (Fe²⁺) to ferric (Fe³⁺), blocking oxygen transport.[1] Causes cyanosis (blue skin/lips).
Aniline Core Acute Toxicity (Dermal) Highly permeable through skin. Hepatotoxic (liver damage) upon repeated exposure.[2]
Piperazine Ring Sensitization Known respiratory and contact sensitizer. Can induce asthma-like symptoms and allergic dermatitis.[1]
N-Ethyl Substitution Enhanced Permeation Increases lipid solubility, accelerating transit through standard nitrile glove materials.[1]

Critical Warning: Do not rely solely on visual detection. While nitroanilines are typically yellow/orange solids, the piperazine moiety can form colorless salts (HCl/HBr) that mask the visual warning of contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundant Barrier System to prevent breakthrough.

1. Hand Protection (The Critical Failure Point)

Standard nitrile gloves degrade quickly upon contact with nitro-aromatics in organic solvents.

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL/PE) Laminate Gloves .

    • Why: These provide >8 hours breakthrough time for nitro-compounds and amines.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile Gloves (Long Cuff).

    • Why: Provides dexterity and protects the inner laminate glove from physical tears.

  • Protocol: "Change-on-Splash." If the outer nitrile glove is stained yellow/orange, strip and replace immediately.

2. Respiratory Protection

Due to the piperazine sensitizer risk, dust inhalation must be eliminated.[3][4]

  • Primary Control: Handle strictly inside a certified Fume Hood or Glove Box.

  • PPE Backstop: If handling open powder outside a hood (e.g., balance cleaning), wear a Powered Air Purifying Respirator (PAPR) with HEPA filters or a Full-Face Respirator with P100/OV cartridges .[1]

    • Note: N95 masks are insufficient for high-potency sensitizers.[1]

3. Ocular & Body Protection[5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of dust migration.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Why: Cotton lab coats absorb nitroanilines, creating a long-term dermal exposure source.[1]

Part 3: Operational Workflows
A. Weighing & Dispensing (Static Control)

Piperazine derivatives are often electrostatic.

  • Setup: Place an anti-static mat inside the fume hood.

  • Taring: Tare the vial before opening the bulk container.

  • Transfer: Use disposable anti-static spatulas. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the Kimwipe as hazardous waste.

B. Reaction Setup & Monitoring
  • Solvent Choice: When dissolved in DMSO or DMF, the skin permeation rate of this compound increases by orders of magnitude.

  • Glassware: Use standard taper joints with Teflon sleeves or grease to prevent "creeping" of the material through joints.

C. Waste Disposal
  • Segregation: Do not mix with oxidizing agents (risk of vigorous reaction with the piperazine amine).

  • Labeling: Clearly tag waste as "Toxic: Nitroaniline Derivative / Sensitizer."

  • Quenching: If neutralizing, avoid strong acids which may generate heat; use dilute citric acid if pH adjustment is necessary.

Part 4: Visualization & Decision Logic[1]
Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct PPE based on the physical state and solvent presence.

PPE_SelectionStartHandling N-ethyl-2-nitro-5-(1-piperazinyl)anilineStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (Organic Solvent)State->SolutionHoodIs Fume Hood Available?Solid->HoodSolventTypeSolvent Type?Solution->SolventTypeYesHoodStandard PPE:Nitrile (Double) + Goggles + TyvekHood->YesHoodYesNoHoodHigh Hazard PPE:PAPR/P100 + Laminate Gloves + TyvekHood->NoHoodNoHighPermDMSO / DMF / DCMSolventType->HighPermLowPermWater / EthanolSolventType->LowPermStrictPPECRITICAL BARRIER:Silver Shield Laminate Gloves (Inner)+ Nitrile (Outer)HighPerm->StrictPPELowPerm->YesHood

[1]

Diagram 2: Emergency Response Protocol

Caption: Immediate actions upon suspected exposure to nitroaniline derivatives.

Emergency_ResponseExposureExposure EventTypeType of ContactExposure->TypeSkinSkin ContactType->SkinInhaleInhalationType->InhaleActionSkin1. Strip Gloves/Coat2. Wash 15 mins (Soap/Water)3. Do NOT use AlcoholSkin->ActionSkinActionInhale1. Move to Fresh Air2. Sit Upright (Ease Breathing)Inhale->ActionInhaleMonitorMonitor for Methemoglobinemia:- Blue Lips/Nails- Dizziness- HeadacheActionSkin->MonitorActionInhale->MonitorMedicalSeek Medical Aid(Bring SDS/Structure)Monitor->Medical

References & Authority
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 24859376 (N-Ethyl-2-nitroaniline).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Aminoethylpiperazine (Piperazine Derivative Hazards). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline and Piperazine derivatives. (General Toxicological Framework). Retrieved from [Link][1]

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